Boc-Val-Cit-PAB-PNP
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWLDDHVHXQPOG-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core mechanism of action of Boc-Val-Cit-PAB-PNP, a widely utilized cleavable linker in the development of antibody-drug conjugates (ADCs). We will delve into its constituent parts, the enzymatic and chemical processes governing its function, and the experimental protocols used for its characterization.
Core Components and Structure
This compound is a sophisticated chemical entity designed for controlled drug release. Its structure can be dissected into four key functional units:
-
Boc (tert-Butyloxycarbonyl) Group: A protecting group for the N-terminus of the dipeptide. In the context of a complete ADC, this group would be replaced by the antibody. For the standalone linker, it ensures stability and allows for selective deprotection during synthesis.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[3] The Val-Cit linker is designed to be stable in the bloodstream but susceptible to cleavage in the acidic and enzyme-rich environment of the lysosome.[4]
-
PAB (p-Aminobenzyl Alcohol) Spacer: This unit is a self-immolative spacer. Its primary function is to connect the dipeptide to the payload (in this case, represented by PNP) and to ensure that upon cleavage of the dipeptide, a cascade reaction is initiated that liberates the payload in its active form.
-
PNP (p-Nitrophenyl) Group: The p-nitrophenyl carbonate acts as a good leaving group, which is activated for nucleophilic attack. In the synthesis of an ADC, the PNP group is displaced by an amine-containing cytotoxic drug. For the purpose of studying the linker's mechanism, PNP can serve as a chromogenic reporter.
Mechanism of Action: A Two-Stage Release Process
The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker is predicated on a precise, two-stage release mechanism that occurs following internalization into a target cancer cell.
-
Enzymatic Cleavage: Once the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome, the acidic environment (pH 4.5-5.5) provides optimal conditions for the activity of Cathepsin B. This enzyme recognizes and cleaves the peptide bond between the Citrulline and the PAB spacer.
-
Self-Immolation: The cleavage of the Val-Cit dipeptide from the PAB spacer is the triggering event for a spontaneous, self-immolative electronic cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes a 1,6-elimination reaction. This process involves the formation of an unstable quinone methide intermediate and the release of carbon dioxide, ultimately liberating the attached drug payload in its unmodified and active form.
Below is a diagram illustrating this signaling pathway.
References
An In-depth Technical Guide to Boc-Val-Cit-PAB-PNP Linker: Chemistry and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Boc-Val-Cit-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details its core chemistry, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its synthesis, conjugation, and cleavage analysis, supported by quantitative data to facilitate its application in research and drug development.
Introduction to this compound Linker Chemistry
The this compound linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered for optimal stability in systemic circulation and efficient, specific cleavage within the lysosomal compartment of target cells.
The linker consists of four key moieties:
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Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the valine amino acid.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][][].
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the conjugated payload in its active form[4].
-
PNP (p-nitrophenyl): An activated carbonate group that serves as a leaving group, facilitating the conjugation of the linker to a cytotoxic payload bearing a primary or secondary amine[5].
Physicochemical and Pharmacokinetic Properties
The rational design of ADCs heavily relies on the physicochemical and pharmacokinetic properties of the linker. The this compound linker is designed to balance hydrophobicity and stability, crucial factors for the overall performance of the resulting ADC.
Solubility
The solubility of the this compound linker in various solvents is a critical parameter for its handling and in conjugation reactions.
| Solvent | Solubility | Reference(s) |
| DMSO | 80 - 250 mg/mL | |
| Ethanol | ~60 mg/mL | |
| Water | Insoluble | |
| DMF | Soluble |
Plasma Stability
A key feature of the Val-Cit linker is its high stability in plasma, which minimizes premature drug release and associated systemic toxicity. However, species-specific differences in plasma stability have been observed, particularly in mice, due to the activity of carboxylesterases.
| Plasma Source | Linker Type | Half-life (t1/2) | Reference(s) |
| Human | Val-Cit-PABC | ~230 days | |
| Mouse | Val-Cit-PABC | ~80 hours | |
| Rat | Val-Cit-PABC-MMAE | >75% remaining at 7 days | |
| Cynomolgus Monkey | Val-Cit-PABC-MMAE | <1% released at 6 days |
Mechanism of Action: From Internalization to Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a cascade of events initiated by the binding of the ADC to its target antigen on the cancer cell surface.
The process unfolds as follows:
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Binding: The ADC specifically binds to the target antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized, primarily through clathrin-mediated endocytosis, into an early endosome.
-
Trafficking and Maturation: The early endosome matures into a late endosome and subsequently fuses with a lysosome.
-
Enzymatic Cleavage and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond. This cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, releasing the active cytotoxic payload.
-
Target Engagement: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a payload and an antibody, and the subsequent analysis of its cleavage.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from the synthesis of similar Fmoc-protected linkers. The following is a representative protocol.
Step 1: Synthesis of Fmoc-Val-Cit-PAB
-
Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1 equivalent) in a mixture of dichloromethane (DCM) and methanol.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvents under reduced pressure.
-
Purify the residue by trituration with diethyl ether to obtain Fmoc-Val-Cit-PAB as a solid.
Step 2: Fmoc Deprotection
-
Dissolve the Fmoc-Val-Cit-PAB in dimethylformamide (DMF).
-
Add piperidine (20% in DMF) and stir at room temperature for 30 minutes.
-
Concentrate the solution under high vacuum to yield H2N-Val-Cit-PAB.
Step 3: Boc Protection
-
Dissolve H2N-Val-Cit-PAB in a suitable solvent (e.g., dioxane/water).
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as sodium bicarbonate.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent and purify by column chromatography to yield Boc-Val-Cit-PAB-OH.
Step 4: Activation with p-nitrophenyl carbonate
-
Dissolve Boc-Val-Cit-PAB-OH (1 equivalent) in a suitable solvent such as DMF.
-
Add bis(p-nitrophenyl) carbonate (1.5 equivalents) and a base such as pyridine.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to obtain this compound.
Conjugation of Payload (MMAE) to this compound
The activated PNP ester of the linker readily reacts with the primary amine of a payload like Monomethyl Auristatin E (MMAE).
Protocol:
-
Dissolve this compound (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.
-
Add a base such as diisopropylethylamine (DIPEA) or pyridine to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC or LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the Boc-Val-Cit-PAB-MMAE drug-linker as a solid.
Antibody Conjugation
The drug-linker can be conjugated to an antibody through various strategies, most commonly by targeting cysteine or lysine residues. The following is a general protocol for cysteine-based conjugation.
Protocol:
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS with EDTA).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
First, deprotect the Boc group from the drug-linker using trifluoroacetic acid (TFA).
-
Modify the N-terminus of the deprotected drug-linker with a maleimide group (e.g., using maleimidocaproyl-OSu).
-
Add the maleimide-activated drug-linker to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Cathepsin B Cleavage Assay
This assay is crucial for verifying the specific enzymatic cleavage of the Val-Cit linker.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0-6.0).
-
Activate recombinant human cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC in a suitable buffer.
-
-
Reaction Setup:
-
In a microplate or microcentrifuge tubes, add the ADC to the assay buffer.
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate the mixture at 37°C.
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Calculate the percentage of payload release at each time point to determine the cleavage kinetics.
-
Kinetic Parameters: While specific kinetic parameters for the this compound linker are not extensively published, studies on similar Val-Cit-containing substrates provide valuable insights into the efficiency of cathepsin B cleavage.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Val-Cit-AMC | 18 | 1.4 | 78,000 | |
| Z-Phe-Arg-AMC | 200 | 2.5 | 12,500 |
Conclusion
The this compound linker represents a well-established and effective platform for the development of protease-cleavable ADCs. Its high plasma stability, combined with specific and efficient cleavage by lysosomal cathepsin B, provides a robust mechanism for the targeted delivery and release of cytotoxic payloads in cancer cells. The detailed chemical properties and experimental protocols provided in this guide are intended to support researchers in the rational design and preclinical evaluation of novel ADC candidates, ultimately contributing to the advancement of targeted cancer therapies.
References
A Technical Guide to the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the chemical synthesis of peptides. Its strategic application, particularly within the framework of solid-phase peptide synthesis (SPPS), enables the precise, stepwise assembly of amino acids into complex polypeptide chains. This guide provides an in-depth technical examination of the Boc group's core function, the chemistry of its application and removal, and its role in the robust Boc/Bzl synthesis strategy. The document includes structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in peptide research and drug development.
Core Function and Chemical Principles
The primary role of the Boc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[1] This protection is essential to enforce the desired sequence of amino acid coupling by preventing self-polymerization and other unwanted side reactions at the N-terminus.[1][2]
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride).[1] Its utility is defined by its unique chemical property: it is highly labile (easily cleaved) under moderately acidic conditions but stable to a wide range of other reagents, including bases used for neutralization.[1] This characteristic is the cornerstone of the "graduated acid lability" principle employed in Boc/Bzl SPPS, where the temporary Nα-Boc group can be removed selectively without disturbing the more acid-resistant, benzyl-based (Bzl) protecting groups used for amino acid side chains.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy, developed by Bruce Merrifield, was the first widely adopted method for SPPS. The process involves the sequential addition of Nα-Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. A typical synthesis cycle consists of three main steps: deprotection, neutralization, and coupling.
References
Synthesis Pathway of Boc-Val-Cit-PAB-PNP: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis pathway for Boc-Val-Cit-PAB-PNP, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide within this linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads. The p-aminobenzyl alcohol (PAB) spacer ensures efficient release of the payload upon cleavage, and the p-nitrophenyl (PNP) carbonate is an activated group for conjugation to the drug.
This document details the multi-step synthesis, providing experimental protocols and summarizing key quantitative data to support researchers, scientists, and drug development professionals.
I. Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
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Dipeptide Formation: Synthesis of the protected dipeptide, Boc-Val-Cit-OH.
-
Linker Assembly: Coupling of the dipeptide to the p-aminobenzyl alcohol (PABOH) spacer to form Boc-Val-Cit-PAB-OH.
-
Activation: Activation of the hydroxyl group of the PAB spacer with a p-nitrophenyl group to yield the final product, this compound.
A generalized workflow for the synthesis is depicted below.
II. Experimental Protocols and Data
This section provides detailed experimental protocols for each key step of the synthesis. The quantitative data, where available, is summarized in tables. It is important to note that yields can vary based on reaction scale and purification methods.
Step 1: Synthesis of Boc-Val-Cit-OH
The formation of the dipeptide bond between Boc-protected valine and citrulline is a critical step. Amide coupling reagents are employed to facilitate this reaction.
Experimental Protocol:
-
Activation of Boc-Valine: Dissolve Boc-L-Valine (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise and stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the activated NHS ester of Boc-Valine can be monitored by Thin Layer Chromatography (TLC).
-
Coupling with L-Citrulline: In a separate flask, dissolve L-Citrulline (1.0 eq.) in a mixture of water and dioxane with sodium bicarbonate (2.0 eq.). To this solution, add the filtered solution of Boc-L-Valine-OSu from the previous step. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture with 1 M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford Boc-Val-Cit-OH as a white solid.
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Boc-L-Valine, L-Citrulline | DCC, NHS, NaHCO₃ | THF/Dioxane/Water | 75-85% | General Peptide Synthesis Protocols |
Step 2: Synthesis of Boc-Val-Cit-PAB-OH
The protected dipeptide is then coupled to the p-aminobenzyl alcohol spacer.
Experimental Protocol:
-
Coupling Reaction: Dissolve Boc-Val-Cit-OH (1.0 eq.) and p-aminobenzyl alcohol (PABOH) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, Boc-Val-Cit-PAB-OH, can be purified by flash chromatography on silica gel.
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| 2 | Boc-Val-Cit-OH, p-Aminobenzyl alcohol | HATU, DIPEA | DMF | 70-80% |
Step 3: Synthesis of this compound
The final step involves the activation of the benzylic alcohol of the PAB group with a p-nitrophenyl carbonate group.
Experimental Protocol:
-
Activation Reaction: Dissolve Boc-Val-Cit-PAB-OH (1.0 eq.) in anhydrous DMF. Add bis(p-nitrophenyl) carbonate (1.5 eq.) and DIPEA (3.0 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature for 18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a solid.
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| 3 | Boc-Val-Cit-PAB-OH | bis(p-Nitrophenyl) carbonate, DIPEA | DMF | ~60% | Based on similar reactions in patents |
III. Visualization of the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
IV. Conclusion
The synthesis of this compound is a well-established but meticulous process that requires careful control of reaction conditions and purification at each step to ensure high purity and yield of the final product. The protocols and data presented in this guide are based on established methodologies in peptide synthesis and linker chemistry, providing a solid foundation for researchers in the field of antibody-drug conjugates. While alternative protecting group strategies (e.g., Fmoc) and coupling reagents exist, the Boc-based route described herein is a viable and effective approach.
An In-Depth Technical Guide to Boc-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugate Development
Introduction: The Boc-Val-Cit-PAB-PNP linker is a critical component in the field of antibody-drug conjugates (ADCs), serving as a bridge between a monoclonal antibody and a cytotoxic payload. It is a protease-cleavable linker designed for enhanced stability in systemic circulation and specific, controlled release of the drug within target cancer cells. This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, application in ADC synthesis, and relevant experimental protocols for researchers and drug development professionals.
Core Molecular Data
This compound is a multi-component linker whose structure is precisely engineered for its role in targeted drug delivery. The key quantitative data for this molecule are summarized below.
| Property | Value | References |
| IUPAC Name | tert-Butyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-1-oxobutan-2-yl)carbamate | [1] |
| Synonyms | This compound, t-Butyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate | [2] |
| CAS Number | 870487-10-8 | [3][4][5] |
| Molecular Formula | C30H40N6O10 | |
| Molecular Weight | 644.67 g/mol (variations to 644.7 reported) | |
| Exact Mass | 644.2806 | |
| Purity | Typically ≥95% |
Structural Components and Mechanism of Action
The functionality of this compound arises from its distinct modular components:
-
Boc (tert-Butyloxycarbonyl) Group : This is a protecting group on the N-terminus of the valine residue. It prevents unwanted side reactions during the conjugation of the payload and can be removed under acidic conditions to reveal a free amine if further modification is needed.
-
Val-Cit (Valine-Citrulline) Dipeptide : This dipeptide sequence serves as a specific recognition and cleavage site for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The linker remains stable in the bloodstream but is efficiently cleaved in the acidic environment of the lysosome.
-
PAB (p-Aminobenzylcarbamate) Spacer : This unit functions as a "self-immolative" or traceless spacer. After the Val-Cit sequence is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which ensures the attached cytotoxic payload is released in its original, unmodified, and fully active form.
-
PNP (p-Nitrophenyl) Carbonate : This is a highly reactive ester that serves as a leaving group. It facilitates the efficient and stable conjugation of the linker to a primary or secondary amine group on the cytotoxic payload.
The overall mechanism ensures the ADC remains inert in circulation, minimizing off-target toxicity, and only releases its potent payload inside the target cell following internalization and lysosomal trafficking.
Caption: Figure 1: The sequential process from ADC binding to a tumor cell to the final release of the active drug payload within the lysosome.
Application in ADC Synthesis
This compound is a versatile tool for the synthesis of ADCs. The typical workflow involves a two-stage process: first, the conjugation of the cytotoxic drug to the linker, followed by the conjugation of the drug-linker complex to the antibody. The PNP ester allows for a straightforward reaction with amine-functionalized payloads.
Caption: Figure 2: A generalized workflow illustrating the key steps in constructing an antibody-drug conjugate using the this compound linker.
Experimental Protocols
The following are generalized protocols relevant to the use of this compound in a research setting.
Protocol 1: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution of this compound for use in conjugation reactions.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Methodology:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 80-100 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief ultrasonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C under nitrogen and away from moisture for long-term stability.
-
Protocol 2: General Procedure for Drug-Linker Conjugation
-
Objective: To conjugate an amine-bearing cytotoxic drug to the this compound linker.
-
Materials:
-
This compound stock solution in DMSO.
-
Amine-containing drug.
-
Anhydrous reaction solvent (e.g., DMF or DMSO).
-
Tertiary base (e.g., DIPEA or Et3N).
-
-
Methodology:
-
Dissolve the amine-containing drug in the anhydrous reaction solvent.
-
Add a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound from the stock solution.
-
Add a base (e.g., 2-3 equivalents of DIPEA) to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, the crude product can be purified using standard techniques such as preparative HPLC.
-
Confirm the identity and purity of the resulting Boc-Val-Cit-PAB-Drug conjugate by high-resolution mass spectrometry and HPLC.
-
Protocol 3: Conceptual In Vitro Cathepsin B Cleavage Assay
-
Objective: To verify the specific enzymatic cleavage of the Val-Cit bond in a drug-linker conjugate or full ADC.
-
Materials:
-
Purified ADC or drug-linker conjugate.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0).
-
Control buffer (without enzyme).
-
-
Methodology:
-
Prepare a solution of the ADC or drug-linker conjugate in the assay buffer.
-
Prepare two sets of samples: one for the enzyme reaction and one as a negative control.
-
Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.
-
Initiate the reaction by adding the activated Cathepsin B to the test samples. Add an equal volume of buffer without the enzyme to the control samples.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and quench it by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent like acetonitrile.
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved (released) payload.
-
Quantify the peaks to determine the rate and extent of cleavage, confirming the linker's susceptibility to Cathepsin B.
-
Physicochemical and Handling Information
Proper handling and storage are crucial for maintaining the integrity and reactivity of the linker.
| Parameter | Details | References |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (e.g., 80-100 mg/mL) | |
| Storage Conditions | Short term (days to weeks): 0-4°C. Long term (months to years): -20°C, stored under nitrogen, away from moisture and light. | |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. |
References
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. We will delve into the core principles of cleavable linker technology, their mechanisms of action, and the experimental methodologies used to evaluate their performance. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of next-generation ADCs.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs) for tumor-associated antigens. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicities. However, upon reaching the tumor, the linker must be efficiently cleaved to release the payload and exert its cell-killing effect.
Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. These linkers can be broadly categorized into two main types: chemically-labile linkers and enzyme-cleavable linkers. The choice of linker is a crucial aspect of ADC design, profoundly influencing its therapeutic index, efficacy, and safety profile.[1]
Types of Cleavable Linkers and Their Mechanisms of Action
Chemically-Labile Linkers
Chemically-labile linkers are designed to be cleaved in response to specific chemical conditions that are different in the tumor microenvironment or within cancer cells compared to normal tissues and the bloodstream.
Hydrazone linkers are a classic example of pH-sensitive linkers. They are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization of the ADC into the cancer cell.[2][3] This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the payload.[4][]
The stability of hydrazone linkers can be tuned by modifying the electronic properties of the carbonyl and hydrazine components. However, a historical concern with some hydrazone linkers has been their potential for premature hydrolysis in circulation, which can lead to off-target toxicity.
Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm. The concentration of GSH is approximately 1,000-fold higher inside cells (1-10 mM) compared to the plasma (2-20 µM). This high intracellular GSH concentration facilitates the reduction of the disulfide bond in the linker, leading to the release of the payload within the target cell.
The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to reduce the rate of premature cleavage in the circulation.
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or are highly active within the lysosomes of cancer cells.
Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) linker, are designed to be cleaved by lysosomal proteases, most notably Cathepsin B. Cathepsin B is often overexpressed in various tumor types and is highly active in the acidic lysosomal environment. Upon internalization and trafficking of the ADC to the lysosome, Cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), triggering the release of the unmodified payload. The Val-Ala dipeptide is another commonly used protease-cleavable linker.
β-Glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and also found in the necrotic regions of some tumors. These linkers are generally very stable in systemic circulation and their hydrophilic nature can help to improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads. Upon cleavage of the glycosidic bond by β-glucuronidase, a self-immolative spacer is typically triggered to release the active drug.
Quantitative Data on Cleavable Linker Performance
The following tables summarize key quantitative data for different types of cleavable linkers from various preclinical studies. It is important to note that direct comparisons between studies can be challenging due to variations in the antibody, payload, experimental conditions, and cell lines used.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Payload | Species | Half-life in Plasma | Reference(s) |
| Hydrazone | Acylhydrazone | Doxorubicin | Human | ~183 hours (at pH 7.4) | |
| Disulfide | SPDB | DM4 | Human | Stable | |
| Peptide | Val-Cit | MMAE | Human | >230 days | |
| β-Glucuronide | Glucuronide-PABC | MMAF | Rat | 81 days (extrapolated) |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | SK-BR-3 (HER2+) | 10-100 | |
| Anti-CD30-vc-MMAE | Peptide (Val-Cit) | MMAE | Karpas 299 (CD30+) | ~1 | |
| Anti-CD22-SPDB-DM4 | Disulfide | DM4 | BJAB (CD22+) | <0.1 | |
| cAC10-glucuronide-MMAE | β-Glucuronide | MMAE | L540cy (CD30+) | ~10 |
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Xenograft Model | Efficacy | Reference(s) |
| Anti-CD30-vc-MMAE | Peptide (Val-Cit) | MMAE | Karpas 299 (lymphoma) | Complete tumor regression at 1 mg/kg | |
| Anti-CD22-SPDB-DM4 | Disulfide | DM4 | Ramos (lymphoma) | Tumor growth inhibition at 1 mg/kg | |
| cAC10-glucuronide-MMAE | β-Glucuronide | MMAE | Karpas 299 (lymphoma) | Cures in all animals at ≥0.5 mg/kg | |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | NCI-N87 (gastric) | Significant tumor growth inhibition at 3 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of ADCs with cleavable linkers.
Synthesis of a Val-Cit-PABC Linker
This protocol describes a general method for the synthesis of a maleimide-functionalized Val-Cit-PABC linker.
Materials:
-
Fmoc-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
Fmoc-Val-OSu
-
6-Maleimidohexanoic acid succinimidyl ester (MC-OSu)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, piperidine)
-
Solvents (e.g., DMF, DCM)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Loading of Fmoc-Cit-OH onto resin: Swell the resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Shake at room temperature for 2-4 hours. Wash the resin with DCM, MeOH, and DMF.
-
Fmoc deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes. Wash the resin with DMF, DCM, and MeOH.
-
Coupling of Fmoc-Val-OSu: Dissolve Fmoc-Val-OSu and DIPEA in DMF and add to the resin. Shake at room temperature for 2 hours. Wash the resin with DMF, DCM, and MeOH.
-
Fmoc deprotection: Repeat step 2.
-
Coupling of 6-Maleimidohexanoic acid: Dissolve MC-OSu and DIPEA in DMF and add to the resin. Shake at room temperature overnight.
-
Cleavage from resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours. Filter and collect the filtrate.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the linker by flash chromatography or preparative HPLC. Characterize the final product by LC-MS and NMR.
Conjugation of MMAE to an Antibody via a Val-Cit Linker
This protocol describes the conjugation of a maleimide-functionalized Val-Cit-PABC-MMAE linker to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-Val-Cit-PABC-MMAE
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Standard laboratory equipment (e.g., centrifuge, spectrophotometer)
Procedure:
-
Antibody Reduction: Prepare the mAb at a concentration of 5-10 mg/mL. Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Drug-Linker Preparation: Dissolve the maleimide-Val-Cit-PABC-MMAE in a minimal amount of DMSO to create a concentrated stock solution.
-
Conjugation: Add a slight molar excess (e.g., 1.2-fold over TCEP) of the drug-linker solution to the reduced antibody. Keep the final DMSO concentration below 10% (v/v). Gently mix and incubate at room temperature for 1-2 hours.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC). Assess the level of aggregation by SEC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic activity of an ADC against cancer cells in vitro.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control ADC (e.g., with a non-cleavable linker)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and control ADC.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Imaging and Analysis: Acquire fluorescence and brightfield images of the wells. Quantify the number of viable GFP-positive (Ag-) cells in the co-cultures and compare it to the number in the Ag- monoculture control treated with the same ADC concentration. A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to ADCs with cleavable linkers.
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. Upon release inside a cancer cell, MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Signaling pathway of MMAE-induced apoptosis.
Preclinical Development Workflow for an ADC
The preclinical development of an ADC is a multi-step process that involves careful selection of components, rigorous characterization, and comprehensive in vitro and in vivo evaluation to support an Investigational New Drug (IND) application.
Caption: Preclinical development workflow for an ADC.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. The choice of linker—be it pH-sensitive, disulfide-based, peptide-based, or β-glucuronide—has profound implications for the stability, efficacy, and safety of the resulting ADC. A thorough understanding of their mechanisms of action and the application of rigorous experimental protocols for their evaluation are paramount for the successful development of novel and effective antibody-drug conjugates. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to advance the next generation of targeted cancer therapies.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Boc-Val-Cit-PAB-PNP to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload, thereby minimizing systemic toxicity while maximizing anti-tumor efficacy. A critical component of an ADC is the linker that connects the antibody to the drug. The Boc-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for this purpose.
This linker incorporates several key features: a valine-citrulline (Val-Cit) dipeptide sequence that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][2][][4]. This ensures that the cytotoxic payload is released preferentially within the target cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the unmodified drug. The p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the dipeptide during the synthesis and conjugation steps.
These application notes provide a comprehensive protocol for the successful conjugation of a this compound linker to a therapeutic antibody, covering the synthesis of the drug-linker conjugate, antibody modification, the final conjugation reaction, and the characterization of the resulting ADC.
Overall Experimental Workflow
The conjugation process is a sequential procedure that can be broken down into four principal stages:
-
Synthesis of the Drug-Linker Conjugate: An amine-containing cytotoxic payload is reacted with the this compound linker.
-
Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive thiol groups.
-
Conjugation of the Drug-Linker to the Antibody: The Boc-protected drug-linker is deprotected and subsequently conjugated to the reduced antibody.
-
Purification and Characterization of the ADC: The final ADC is purified to remove unconjugated drug-linker and antibody, followed by characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Protocols
I. Synthesis of the Boc-Val-Cit-PAB-Payload Conjugate
This protocol describes the reaction of the amine-containing cytotoxic payload with the p-nitrophenyl (PNP) activated linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve Reagents:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) and HOBt (1.0 equivalent) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound/HOBt solution to the payload solution.
-
Add pyridine or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and protect from light.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the payload is consumed (typically 2-6 hours).
-
-
Purification:
-
Upon completion, purify the Boc-Val-Cit-PAB-Payload conjugate by preparative RP-HPLC.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF |
| Molar Ratio (Linker:Payload) | 1.1 - 1.2 : 1.0 |
| Base | Pyridine or DIPEA (2-3 eq.) |
| Additive | HOBt (1.0 eq.) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Purification Method | Preparative RP-HPLC |
II. Preparation of the Monoclonal Antibody
This protocol describes the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline with 1 mM EDTA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer. The typical antibody concentration is 5-10 mg/mL.
-
-
Reduction:
-
Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact amount of TCEP should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 2-4).
-
Incubate at 37°C for 1-2 hours.
-
-
Purification:
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.
-
| Parameter | Recommended Condition |
| Antibody Concentration | 5 - 10 mg/mL |
| Buffer | PBS with 1 mM EDTA, pH 7.4 |
| Reducing Agent | TCEP |
| Molar Excess of TCEP | 2 - 5 fold |
| Incubation Temperature | 37°C |
| Incubation Time | 1 - 2 hours |
III. Deprotection and Conjugation to the Reduced Antibody
This protocol details the deprotection of the Boc group and the subsequent conjugation of the drug-linker to the reduced antibody.
Materials:
-
Boc-Val-Cit-PAB-Payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reduced antibody in Conjugation Buffer
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Deprotection of Drug-Linker:
-
Dissolve the Boc-Val-Cit-PAB-Payload in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under vacuum to yield the deprotected H2N-Val-Cit-PAB-Payload.
-
-
Conjugation Reaction:
-
Immediately after purifying the reduced antibody, dissolve the deprotected drug-linker in a minimal amount of an organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.
-
Ensure the final concentration of the organic co-solvent is low (ideally <10% v/v) to prevent antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.
-
IV. Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
Purification:
-
Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated drug-linker and any aggregated antibody.
Characterization - Drug-to-Antibody Ratio (DAR) Determination:
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[5] It can be determined using several methods:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species with different numbers of conjugated drugs.
-
The weighted average of the peak areas corresponding to each DAR species gives the average DAR of the ADC mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Intact mass analysis of the ADC by LC-MS allows for the direct determination of the masses of the different drug-loaded antibody species.
-
The relative abundance of each species can be used to calculate the average DAR.
-
| Analytical Method | Principle | Key Output |
| UV-Vis Spectroscopy | Measures absorbance at specific wavelengths for protein and drug. | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Distribution of DAR species and average DAR. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of intact ADC species. | Precise mass of each DAR species and average DAR. |
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC utilizing the Boc-Val-Cit-PAB linker begins with the binding of the antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes. Within the lysosome, Cathepsin B, a protease that is often upregulated in tumor cells, recognizes and cleaves the Val-Cit dipeptide of the linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The released drug can then bind to its intracellular target, such as microtubules or DNA, ultimately inducing cell death through apoptosis.
References
Application Notes and Protocols for the Conjugation of MMAE to an Antibody using a Boc-Val-Cit-PAB-PNP Linker System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. This document provides a detailed guide on the use of a Boc-Val-Cit-PAB-PNP linker system to conjugate monomethyl auristatin E (MMAE), a potent anti-mitotic agent, to a targeting antibody.
The valine-citrulline (Val-Cit) dipeptide within the linker is designed for selective cleavage by cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload, MMAE, is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.[1][2] The p-aminobenzyl carbamate (PAB) serves as a self-immolative spacer, which upon cleavage of the Val-Cit linker, spontaneously releases the unmodified MMAE.[2]
This protocol outlines the multi-step process, commencing with the synthesis of the reactive drug-linker, MC-Val-Cit-PAB-MMAE, followed by the conjugation to a cysteine-reduced antibody, and concluding with the purification and characterization of the final ADC.
Mechanism of Action
The efficacy of an MMAE-based ADC hinges on a sequence of events initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.
Caption: Mechanism of action of a Val-Cit-MMAE ADC.
Experimental Workflow Overview
The overall process can be divided into three main stages: Drug-Linker Synthesis, Antibody Conjugation, and ADC Purification and Characterization.
Caption: Overall experimental workflow for ADC synthesis.
Part I: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker
This part describes the multi-step synthesis of the maleimide-activated drug-linker from the initial building blocks.
Protocol 1: Synthesis of Boc-Val-Cit-PAB-MMAE
This protocol describes the coupling of the protected dipeptide linker to the MMAE payload. The p-nitrophenyl (PNP) ester of the linker is a reactive group that will form an amide bond with the N-terminal amine of MMAE.
Materials:
-
This compound
-
Monomethyl auristatin E (MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Hydroxybenzotriazole (HOBt)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve MMAE (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.
-
Add dry pyridine to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by HPLC until completion.
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain Boc-Val-Cit-PAB-MMAE as a solid.
Protocol 2: Boc Deprotection to Yield NH₂-Val-Cit-PAB-MMAE
This protocol details the removal of the N-terminal Boc protecting group to expose the free amine required for the subsequent maleimide coupling step.
Materials:
-
Boc-Val-Cit-PAB-MMAE
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Val-Cit-PAB-MMAE (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
(Optional) If scavengers are needed, add TIS (2-5 equivalents) to the solution.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50%.[3]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[3]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield NH₂-Val-Cit-PAB-MMAE.
Protocol 3: Coupling of Maleimidocaproic Acid (MC) to Yield MC-Val-Cit-PAB-MMAE
This final step in the drug-linker synthesis attaches the maleimide group, which will react with the free thiols on the reduced antibody.
Materials:
-
NH₂-Val-Cit-PAB-MMAE
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Dissolve NH₂-Val-Cit-PAB-MMAE (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for a few minutes.
-
Add MC-OSu (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by HPLC.
-
Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final drug-linker as a solid.
| Step | Key Reagents | Typical Yield | Purification Method |
| Boc-Val-Cit-PAB-MMAE Synthesis | This compound, MMAE, HOBt, Pyridine | ~78% | Semi-preparative HPLC |
| Boc Deprotection | TFA, DCM | High | Precipitation/Filtration |
| Maleimide Coupling | NH₂-Val-Cit-PAB-MMAE, MC-OSu, DIPEA | 80-95% | Preparative HPLC |
Part II: Antibody-Drug Conjugation
This part describes the preparation of the antibody and the conjugation reaction with the synthesized MC-Val-Cit-PAB-MMAE.
Protocol 4: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol generates free thiol groups on the antibody for conjugation by reducing the interchain disulfide bonds. The extent of reduction can be controlled to influence the final drug-to-antibody ratio (DAR).
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Buffer Exchange: If necessary, exchange the antibody into the Reaction Buffer using a desalting column.
-
Reduction: Add a controlled molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent quenching of the maleimide-activated drug-linker.
Protocol 5: Conjugation of MC-Val-Cit-PAB-MMAE to Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the free thiol groups on the reduced antibody.
Materials:
-
Reduced antibody from Protocol 4
-
MC-Val-Cit-PAB-MMAE
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer
-
N-acetylcysteine (optional quenching agent)
Procedure:
-
Reagent Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in a minimal amount of DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR. A typical starting point is a 5-10 fold molar excess of drug-linker over the antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Ratio (Drug-Linker:Ab) | 5:1 to 10:1 | This ratio is a key parameter to optimize for the desired DAR. |
| Reaction Time | 1-4 hours | Monitor reaction progress to determine optimal time. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help minimize antibody degradation. |
| Average DAR Achieved | 3-4 | This is a typical target for MMAE-based ADCs. |
Part III: ADC Purification and Characterization
This final part describes the purification of the ADC to remove unconjugated drug-linker and antibody, followed by characterization to determine its critical quality attributes.
Protocol 6: Purification of the ADC
A two-step chromatography process is typically employed to purify the ADC.
A. Size Exclusion Chromatography (SEC)
-
Objective: To remove unconjugated drug-linker and other small molecule impurities.
-
Methodology:
-
Equilibrate an SEC column with the desired formulation buffer.
-
Inject the crude ADC mixture onto the column.
-
Elute the sample isocratically. The ADC will elute in the earlier fractions, while smaller molecules will be retained longer.
-
Collect the fractions containing the ADC.
-
B. Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species with different DARs and to remove unconjugated antibody (DAR 0).
-
Methodology:
-
Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer (Mobile Phase A).
-
Load the ADC sample (from the SEC step) onto the column.
-
Elute the bound species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B, a low-salt buffer).
-
Species will elute in order of increasing hydrophobicity, which corresponds to increasing DAR. Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.
-
Collect and pool the fractions containing the desired DAR species.
-
Protocol 7: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): As described in the purification step, HIC can be used analytically to determine the distribution of different DAR species. The average DAR is calculated from the relative peak areas of each species, weighted by their respective drug load.
-
UV-Vis Spectrophotometry: This method provides an average DAR for the bulk ADC sample.
-
Measure the absorbance of the ADC sample at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Using the known extinction coefficients of the antibody and MMAE at both wavelengths, the concentrations of each can be determined, and the average DAR can be calculated.
-
B. Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight species (aggregates) or fragments.
C. Mass Spectrometry (MS)
-
Intact Mass Analysis: LC-MS of the intact ADC can confirm the molecular weights of the different DAR species and provide a precise measurement of the DAR distribution.
-
Reduced Mass Analysis: Reducing the ADC to separate the light and heavy chains followed by LC-MS can provide information on the distribution of the drug-linker on each chain.
| Characterization Method | Information Obtained | Typical Results |
| HIC-HPLC | DAR distribution, purity | Separation of DAR 0, 2, 4, 6, 8 peaks. Average DAR ~3-4. |
| SEC-HPLC | Aggregation, fragmentation | Monomer purity >95%. |
| Intact Mass Spectrometry | Precise mass of DAR species | Confirms expected masses for different drug loads. |
| UV-Vis Spectroscopy | Average DAR | Provides a bulk average DAR value. |
By following these detailed protocols, researchers can successfully synthesize, purify, and characterize an antibody-drug conjugate using the this compound linker system to attach MMAE to a monoclonal antibody. Optimization of reaction conditions, particularly the molar ratio of drug-linker to antibody, will be necessary to achieve the desired drug-to-antibody ratio for a specific antibody.
References
Application Notes and Protocols for Cathepsin B Mediated Cleavage of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of many ADCs rely on the specific cleavage of a linker molecule that connects the antibody to the drug payload. Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, is a key enzyme targeted for this purpose.[1][] Linkers containing specific dipeptide sequences, such as valine-citrulline (Val-Cit), are engineered to be substrates for Cathepsin B.[][3][4] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the linker, leading to the release of the cytotoxic drug. This targeted release mechanism enhances the therapeutic window by minimizing systemic exposure to the toxic payload.
These application notes provide a detailed protocol for conducting an in vitro Cathepsin B cleavage assay to evaluate the susceptibility of ADC linkers to enzymatic cleavage. The protocol is based on fluorometric detection, a highly sensitive method suitable for high-throughput screening.
Principle of the Assay
The in vitro Cathepsin B cleavage assay typically utilizes a fluorogenic substrate or an ADC with a linker conjugated to a fluorophore and a quencher. In the intact state, the fluorescence is quenched. Upon enzymatic cleavage of the linker by Cathepsin B, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence intensity. This increase is directly proportional to the rate of cleavage and can be used to determine the kinetic parameters of the enzyme-substrate interaction. Alternatively, cleavage can be monitored by methods like HPLC or mass spectrometry to directly measure the release of the drug payload.
Signaling Pathway and Experimental Workflow
The mechanism of Cathepsin B-mediated drug release from an ADC is a critical aspect of its design and function. The following diagram illustrates the key steps involved in this process.
Caption: Mechanism of Cathepsin B-mediated ADC drug release.
The following diagram outlines the general experimental workflow for assessing ADC linker cleavage by Cathepsin B in vitro.
Caption: Experimental workflow for the Cathepsin B cleavage assay.
Experimental Protocols
This section provides a detailed protocol for an in vitro Cathepsin B cleavage assay using a fluorometric endpoint measurement.
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) with a Cathepsin B-cleavable linker
-
Human Liver Cathepsin B (recombinant)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Control Buffer: Assay buffer without DTT
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore)
-
Incubator at 37°C
Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Activate Cathepsin B by pre-incubating it in Assay Buffer containing DTT for 15 minutes at 37°C. The final concentration of the enzyme will depend on the specific activity and should be optimized.
-
Prepare a stock solution of the ADC in an appropriate solvent and dilute it to the desired final concentration in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test Wells: 50 µL of ADC solution and 50 µL of activated Cathepsin B solution.
-
Negative Control (No Enzyme): 50 µL of ADC solution and 50 µL of Assay Buffer without Cathepsin B.
-
Positive Control (Fluorogenic Substrate): 50 µL of the fluorogenic substrate and 50 µL of activated Cathepsin B solution.
-
Blank: 100 µL of Assay Buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, and 24 hours). The optimal incubation time should be determined empirically.
-
-
Measurement:
-
At each time point, measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., for AMC, Ex/Em = 355/460 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of cleavage at each time point by comparing the fluorescence of the test wells to a standard curve of the free fluorophore or by assuming 100% cleavage after prolonged incubation or treatment with a high concentration of a non-specific protease like papain.
-
For kinetic analysis, measure fluorescence at shorter, regular intervals and plot the initial velocity against the substrate (ADC) concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation
Quantitative data from Cathepsin B cleavage assays should be summarized in a structured format for clear comparison.
Table 1: Summary of Typical Cathepsin B Cleavage Assay Parameters
| Parameter | Recommended Value/Range | Reference |
| Enzyme | Human Liver Cathepsin B | |
| Enzyme Concentration | 20 nM - 1 µM | |
| ADC/Substrate Concentration | 1 µM - 10 µM | |
| Assay Buffer | 10-50 mM MES or Sodium Acetate | |
| pH | 5.0 - 6.0 | |
| Reducing Agent | 0.04 - 5 mM Dithiothreitol (DTT) | |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 minutes - 24 hours | |
| Detection Method | Fluorescence, LC-MS |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling. Use a fresh aliquot. Confirm activity with a positive control substrate. |
| Incorrect buffer pH | Optimal pH for Cathepsin B is acidic (5.0-6.0). Verify buffer pH. | |
| Insufficient incubation time | Optimize the incubation period. | |
| High Background Signal | Substrate instability/degradation | Prepare substrate solutions fresh. Protect from light. |
| Autofluorescence of compounds | Subtract fluorescence of a blank well (buffer and substrate only). | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature. |
Conclusion
The Cathepsin B cleavage assay is an essential in vitro tool for the preclinical evaluation of ADCs. It provides critical information on the susceptibility of the linker to enzymatic cleavage, which is a key determinant of the ADC's mechanism of action and subsequent efficacy. The detailed protocol and guidelines presented here offer a robust framework for researchers to assess the performance of novel ADC candidates. Careful optimization of assay conditions and the use of appropriate controls are paramount for obtaining reliable and reproducible data. While Cathepsin B is a primary target, it is important to note that other lysosomal proteases may also contribute to linker cleavage. Therefore, further characterization in cellular assays and in vivo models is necessary for a comprehensive understanding of an ADC's stability and activation profile.
References
Application Notes and Protocols: Determination of Boc-Val-Cit-PAB-PNP Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Val-Cit-PAB-PNP linker is a critical component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This cleavable linker system is designed for stability in circulation and specific release of a payload within the target cell. The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2][3] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, and the p-nitrophenyl (PNP) carbonate is an activated leaving group that reacts with primary or secondary amines on a payload molecule to form a stable carbamate linkage.[3]
The efficiency of this conjugation reaction is a critical quality attribute that directly impacts the efficacy and safety of the resulting conjugate. Incomplete conjugation can lead to a heterogeneous product with a lower drug-to-carrier ratio, while unreacted linker-payload can result in off-target toxicity. Therefore, accurate and reliable methods for determining conjugation efficiency are paramount.
These application notes provide detailed protocols for the conjugation of this compound to an amine-containing molecule and subsequent determination of the conjugation efficiency using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectrophotometry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the conjugation of this compound to an amine-containing payload.
Caption: Conjugation reaction of this compound with an amine payload.
Experimental Workflow
The overall workflow for conjugation and efficiency determination is depicted below.
Caption: Experimental workflow for conjugation and efficiency determination.
Data Presentation
The following table summarizes representative quantitative data for the conjugation of this compound with a model amine-containing payload under various reaction conditions.
| Run | Equivalents of Amine Payload | Base (Equivalents) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) (RP-HPLC) | Conjugation Efficiency (%) (UV-Vis) |
| 1 | 1.0 | DIPEA (2.0) | 4 | 25 | 85.2 | 87.5 |
| 2 | 1.2 | DIPEA (2.0) | 4 | 25 | 92.7 | 94.1 |
| 3 | 1.5 | DIPEA (2.0) | 4 | 25 | 95.1 | 96.3 |
| 4 | 1.2 | None | 12 | 25 | 45.8 | 48.2 |
| 5 | 1.2 | DIPEA (2.0) | 2 | 25 | 78.5 | 80.1 |
| 6 | 1.2 | DIPEA (2.0) | 4 | 40 | 93.5 | 95.0 |
Note: Data presented are for illustrative purposes and may vary depending on the specific amine payload and experimental conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
This protocol describes a general method for the conjugation of this compound to a primary or secondary amine-containing small molecule.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen gas
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL in the reaction vessel under a nitrogen atmosphere.
-
In a separate vial, dissolve the amine-containing payload (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of this compound, add DIPEA (2.0-3.0 equivalents).
-
Slowly add the solution of the amine-containing payload to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C) for 2-12 hours.
-
The reaction progress can be monitored by RP-HPLC or Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative RP-HPLC to yield the pure conjugated product.
-
Protocol 2: Determination of Conjugation Efficiency by RP-HPLC
This protocol outlines the use of RP-HPLC to quantify the amount of unreacted this compound and the conjugated product.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Samples of the crude reaction mixture and purified product
-
Standards of this compound and the purified conjugate of known concentrations
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of this compound and the purified conjugate in a suitable solvent (e.g., acetonitrile/water mixture) to generate a calibration curve.
-
Dilute an aliquot of the crude reaction mixture and the purified product to a known concentration within the range of the calibration curve.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and/or a wavelength specific to the payload.
-
Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the starting materials and the product.
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted this compound and the conjugated product in the chromatograms of the crude reaction mixture.
-
Using the calibration curves, determine the concentration of the unreacted linker and the formed product.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [Moles of Conjugated Product / (Moles of Conjugated Product + Moles of Unreacted Linker)] x 100
-
-
Protocol 3: Determination of Conjugation Efficiency by UV-Vis Spectrophotometry
This method is based on the quantification of the p-nitrophenol (pNP) byproduct released during the conjugation reaction. pNP has a characteristic absorbance maximum at approximately 400 nm under basic conditions.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
p-Nitrophenol standard
-
Aqueous buffer, pH > 8 (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Crude reaction mixture
Procedure:
-
Preparation of p-Nitrophenol Standard Curve:
-
Prepare a stock solution of p-nitrophenol of a known concentration in the basic buffer.
-
Perform serial dilutions to create a set of standards with concentrations ranging from approximately 1 to 50 µM.
-
Measure the absorbance of each standard at the absorbance maximum of p-nitrophenolate (around 400 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Measurement:
-
After the conjugation reaction is complete, take a known volume of the crude reaction mixture.
-
Dilute the aliquot with the basic buffer to a final volume that results in an absorbance reading within the range of the standard curve.
-
Measure the absorbance of the diluted sample at the same wavelength used for the standard curve.
-
-
Calculation of Conjugation Efficiency:
-
Using the standard curve, determine the concentration of p-nitrophenol in the diluted sample.
-
Calculate the total moles of p-nitrophenol released in the original reaction mixture.
-
Assuming a 1:1 stoichiometry between the conjugation event and the release of p-nitrophenol, the moles of p-nitrophenol are equal to the moles of the conjugated product formed.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = (Moles of p-Nitrophenol Released / Initial Moles of this compound) x 100
-
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Incomplete reaction | Extend reaction time, increase temperature, or increase the equivalents of the amine payload. |
| Inactive amine payload | Check the purity and stability of the amine-containing payload. | |
| Insufficient base | Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used, especially if the amine payload is in a salt form. | |
| Multiple Peaks in HPLC | Presence of side products or impurities | Optimize reaction conditions and ensure the purity of starting materials. Improve purification method. |
| Inconsistent UV-Vis Readings | pH of the sample is not sufficiently basic | Ensure the final pH of the sample measured is above 8 to ensure complete deprotonation of p-nitrophenol. |
| Interference from other components | Run a blank of the reaction mixture without the linker to check for background absorbance at the measurement wavelength. |
References
Application Notes and Protocols for the Use of Boc-Val-Cit-PAB-PNP in Preclinical Antibody-Drug Conjugate (ADC) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the cleavable linker, Boc-Val-Cit-PAB-PNP, in the preclinical development of Antibody-Drug Conjugates (ADCs). This linker system is designed for targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.
Introduction to the this compound Linker
The this compound linker is a chemically sophisticated construct designed for strategic drug delivery in ADCs. It comprises four key components:
-
Boc (tert-Butyloxycarbonyl) protecting group: This group protects the N-terminus of the valine residue, ensuring stability during synthesis and storage. It is removed under acidic conditions to yield a free amine.
-
Val-Cit (Valine-Citrulline) dipeptide: This dipeptide sequence serves as the recognition site for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][][3] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
PAB (p-aminobenzyl alcohol) self-immolative spacer: Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[] This "self-immolative" property ensures the release of the payload in its active, unmodified form.
-
PNP (p-nitrophenyl) ester: This reactive group facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads, such as monomethyl auristatin E (MMAE).[4]
The sequential and specific nature of these components' functions ensures that the cytotoxic payload remains attached to the antibody in systemic circulation and is selectively released upon internalization into the target cancer cell.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the antibody component directing it to specific antigens on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle characterized by a low pH and a high concentration of proteases, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization in the case of MMAE, leading to cell cycle arrest and apoptosis.
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing the Val-Cit-PAB linker system with the cytotoxic payload MMAE.
Table 1: In Vitro Cytotoxicity of LR004-VC-MMAE
| Cell Line | Cancer Type | EGFR Expression | IC50 (nM) |
| KYSE520 | Esophageal Squamous Cell Carcinoma | High | 0.298 ± 0.091 |
| A431 | Epidermoid Carcinoma | High | 0.385 ± 0.075 |
| HCC827 | Non-Small Cell Lung Cancer | High | 0.302 ± 0.088 |
| A549 | Non-Small Cell Lung Cancer | Low | 5.259 ± 1.127 |
| BT-549 | Breast Cancer | Low | 6.741 ± 1.032 |
| MDA-MB-231 | Breast Cancer | Low | 8.017 ± 1.254 |
Table 2: In Vivo Efficacy of LR004-VC-MMAE in KYSE520 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Tumor Regression |
| Vehicle Control | - | 0 | 0/8 |
| LR004 (naked antibody) | 15 | Limited | 0/8 |
| LR004-VC-MMAE | 5 | Significant (P < 0.0001) | 6/8 |
| LR004-VC-MMAE | 10 | Significant (P < 0.0001) | 7/8 |
| LR004-VC-MMAE | 15 | Significant (P < 0.0001) | 8/8 |
| Free MMAE | 0.3 | 43.6 | 0/8 |
Note: The LR004-VC-MMAE ADC had an average Drug-to-Antibody Ratio (DAR) of approximately 4.0.
Experimental Protocols
Detailed methodologies for the key experiments in the preclinical evaluation of an ADC synthesized with this compound are provided below.
ADC Conjugation Protocol
This protocol describes the conjugation of a payload with a primary amine to the this compound linker, followed by conjugation to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Organic solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching reagent (optional): N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Linker-Payload Synthesis: a. Dissolve this compound and the amine-containing payload in anhydrous DMSO. b. Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to facilitate the reaction. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the reaction is complete. d. The resulting Boc-Val-Cit-PAB-Payload can be purified by reverse-phase HPLC.
-
Antibody Reduction: a. Adjust the concentration of the mAb to 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: a. Prepare a stock solution of the purified Boc-Val-Cit-PAB-Payload in DMSO. b. Add the linker-payload solution to the reduced antibody with gentle mixing. A typical molar excess is 5-10 fold over the antibody. c. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): a. Add a molar excess of N-acetylcysteine to quench any unreacted linker-payload.
-
Purification: a. Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC or TFF. b. The final ADC product should be buffer-exchanged into a suitable formulation buffer and stored at 2-8°C.
References
Application Notes and Protocols for Boc-Val-Cit-PAB-PNP in Cancer Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. Boc-Val-Cit-PAB-PNP is a versatile, enzyme-cleavable linker system widely employed in the development of ADCs.[1][2]
This linker is composed of four key components:
-
Boc (tert-butyloxycarbonyl): A protecting group on the N-terminus of the valine residue.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][4][]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the conjugated payload in its active form.
-
PNP (p-nitrophenyl carbonate): An activated group that serves as a reactive handle for the efficient conjugation of amine-containing cytotoxic payloads.
The strategic design of the this compound linker ensures high plasma stability and facilitates controlled, intracellular release of the cytotoxic drug, making it a valuable tool in cancer research and ADC development.
Mechanism of Action
The therapeutic action of an ADC utilizing the Val-Cit-PAB linker is a multi-step process that ensures the payload is released specifically within the target cancer cell.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of a cancer cell.
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Internalization: Following binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC complex is trafficked to and fuses with the lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, the high concentration of Cathepsin B leads to the enzymatic cleavage of the peptide bond between the Citrulline and PAB moieties of the linker.
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Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolation" results in the release of the cytotoxic payload in its unmodified, fully active form into the cytoplasm.
-
Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.
Data Presentation
The choice of linker significantly impacts ADC performance. The Val-Cit linker has demonstrated a favorable balance of stability and conditional cleavage, leading to potent anti-tumor activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2 | HER2+ | 14.3 | **** |
| β-Galactosidase-cleavable | MMAE | HER2 | HER2+ | 8.8 | |
| Non-cleavable | - | HER2 | HER2+ | 609 | |
| Val-Cit-MMAE | MMAE | CAIX | SKRC-52 | 171 | **** |
| Val-Ala-MMAE | MMAE | CAIX | SKRC-52 | 69 |
Table 2: Comparative Linker Stability
Longer half-life (t1/2) indicates greater stability.
| Linker Type | Matrix | Stability (t1/2) | Comments | Reference |
| Val-Cit | Human Plasma | >230 days | Exhibits high stability, crucial for clinical use. | **** |
| Val-Cit | Mouse Plasma | Unstable | Susceptible to cleavage by mouse carboxylesterase. | **** |
| Val-Cit | Ces1C-knockout Mouse Plasma | Highly Stable | Stability is restored in specific mouse models. | **** |
| Sulfatase-cleavable | Mouse Plasma | >7 days | Shows high stability in mouse plasma. |
Experimental Protocols
Detailed and reproducible protocols are essential for the preclinical evaluation of ADCs constructed with the this compound linker.
Protocol 1: Synthesis and Conjugation
This process involves two main stages: conjugating the cytotoxic payload to the linker and then conjugating the linker-payload complex to the antibody.
A. Synthesis of Linker-Payload (e.g., Boc-Val-Cit-PAB-MMAE)
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Dissolution: Dissolve this compound (1.2 equivalents) and the amine-containing payload (e.g., MMAE, 1 equivalent) in an anhydrous organic solvent like dimethylformamide (DMF).
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Reaction: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
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Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion, monitoring progress with LC-MS. The PNP group is displaced by the amine group of the payload.
-
Purification: Purify the resulting Boc-Val-Cit-PAB-Payload conjugate using reverse-phase HPLC.
B. Conjugation to Antibody
-
Antibody Reduction: Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate reactive thiol groups (-SH).
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Conjugation Reaction: Add the purified Boc-Val-Cit-PAB-Payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution (typically in a buffer like PBS, pH 7.4). The maleimide group (if present on the linker) or other reactive group will covalently bond with the antibody's thiol groups.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation.
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Purification: Remove unconjugated linker-payload and other impurities by purifying the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of payload release from the ADC upon incubation with Cathepsin B.
Materials:
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Purified ADC construct
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Recombinant human Cathepsin B
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Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM DTT)
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Quenching Solution (e.g., Acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Reconstitute Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM). Prepare a stock solution of the ADC. Pre-warm all solutions to 37°C.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer. Initiate the reaction by adding the Cathepsin B solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture and stop the reaction by adding it to the cold Quenching Solution.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the concentration of the released payload.
-
Control (Plasma Stability): As a control, incubate the ADC in human plasma at 37°C for an extended period (e.g., up to 7 days) and measure payload release to assess linker stability.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
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Complete cell culture medium
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ADC construct and control articles (unconjugated antibody, free payload)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions.
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Incubation: Incubate the plate for 72-144 hours at 37°C, 5% CO₂.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Protocol 4: In Vivo Xenograft Model Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
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Tumor cell line expressing the target antigen
-
Matrigel (optional)
-
ADC construct and control vehicles/antibodies
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Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cultured tumor cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel. Subcutaneously inject the cell suspension (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to establish. Measure tumor length and width with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, ADC).
-
ADC Administration: Administer the ADC and controls, typically intravenously (i.v.) via the tail vein, according to the predetermined dosing schedule and concentration.
-
Efficacy Monitoring: Continue to monitor tumor volume and mouse body weight (as a measure of toxicity) regularly throughout the study.
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Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and perform statistical analysis to compare tumor growth inhibition between the treatment groups.
Conclusion
The this compound linker is a robust and clinically validated tool for the development of antibody-drug conjugates. Its high plasma stability and specific, Cathepsin B-mediated cleavage mechanism allow for the targeted delivery and release of cytotoxic payloads within tumor cells. The protocols outlined here provide a comprehensive framework for synthesizing, characterizing, and evaluating the preclinical efficacy of ADCs utilizing this advanced linker technology, guiding the development of next-generation targeted cancer therapies.
References
Troubleshooting & Optimization
Troubleshooting low yield in Boc-Val-Cit-PAB-PNP synthesis
Welcome to the technical support center for the synthesis of Boc-Val-Cit-PAB-PNP, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is a multi-step process that can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[1] The general approach involves the sequential coupling of the amino acids L-citrulline and L-valine, followed by the introduction of the p-aminobenzyl alcohol (PAB) spacer, and finally, activation of the alcohol group with p-nitrophenyl chloroformate (PNP-Cl) to form the reactive carbonate ester.[2]
Q2: What are the most common causes of low yield in this synthesis?
Low yields in the synthesis of this compound can arise from several factors, including:
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Incomplete coupling reactions: Inefficient amide bond formation between the amino acid residues or with the PAB spacer.[2][3]
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Peptide aggregation: The growing peptide chain can aggregate, especially if it contains hydrophobic residues, hindering further reactions.[4]
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Side reactions: Unwanted chemical modifications such as epimerization, diketopiperazine formation, or reactions with sensitive amino acid side chains can reduce the desired product.
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Premature cleavage: In solid-phase synthesis, the linker may be prematurely cleaved from the resin under certain conditions.
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Difficult purification: Loss of product during purification steps due to similar chromatographic behavior of the product and impurities.
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the reaction mixture, allowing for the quantification of product and impurities. A C18 reverse-phase column is commonly used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid.
-
Mass Spectrometry (MS): Confirms the identity of the desired product by determining its molecular weight. It is also invaluable for identifying byproducts and impurities.
-
Kaiser Test: In solid-phase synthesis, this colorimetric test is used to detect the presence of free primary amines, indicating either a complete deprotection step or an incomplete coupling reaction.
Troubleshooting Guide
Issue 1: Low Yield in the Boc-Val-Cit Dipeptide Formation
Q: My HPLC analysis shows a significant amount of unreacted starting material (Boc-Val-OH or H-Cit-PAB-OH) after the coupling step. What could be the problem?
A: This indicates an incomplete coupling reaction. Here are several potential causes and solutions:
-
Insufficient Activation of Carboxylic Acid: The carboxylic acid of Boc-Val-OH may not be sufficiently activated.
-
Solution: Increase the amount of coupling reagent or use a more powerful one. HATU is often more effective than EEDQ for this coupling and can help minimize epimerization.
-
-
Steric Hindrance: The bulky nature of the valine side chain can hinder the reaction.
-
Solution: Increase the reaction time and/or temperature. You can also try increasing the concentration of the reactants.
-
-
Poor Solubility: The reactants may not be fully dissolved in the reaction solvent.
-
Solution: Ensure all components are fully dissolved before proceeding. N,N-Dimethylformamide (DMF) is a common solvent, but in some cases, adding a co-solvent like dichloromethane (DCM) might be beneficial.
-
-
Base Concentration: Inappropriate amounts of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can affect the reaction rate.
-
Solution: Optimize the amount of DIEA used. Typically, 2-3 equivalents are sufficient.
-
| Parameter | Recommended Range | Notes |
| Coupling Reagent | HATU, HBTU, EEDQ | HATU is often preferred to minimize epimerization. |
| Boc-Val-OH (equiv.) | 1.0 - 1.2 | |
| H-Cit-PAB-OH (equiv.) | 1.0 | |
| Coupling Reagent (equiv.) | 1.0 - 1.2 | |
| DIEA (equiv.) | 2.0 - 3.0 | |
| Solvent | DMF, DCM | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC. |
| Temperature | Room Temperature | Can be gently heated if the reaction is sluggish. |
Issue 2: Presence of a Major Impurity with the Same Mass as the Product
Q: I have obtained a good yield, but my product appears as two closely eluting peaks on the HPLC, both with the correct mass. What is this impurity?
A: This is a classic sign of epimerization , where the stereochemistry at the alpha-carbon of one of the amino acids has inverted, creating a diastereomer. The Val-Cit linkage is particularly susceptible to this.
-
Cause: The activation of the carboxylic acid group can lead to the formation of an oxazolone intermediate, which can racemize.
-
Solution:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as HATU in combination with HOBt or HOAt.
-
Reaction Conditions: Keep the reaction temperature low and avoid prolonged exposure to strong bases.
-
Order of Synthesis: A modified synthetic route where the PAB spacer is first coupled to citrulline, followed by the coupling of Boc-Valine, has been shown to reduce epimerization and improve yield.
-
Issue 3: Low Yield in the Final Activation with p-Nitrophenyl Chloroformate
Q: The final step of my synthesis, the reaction of Boc-Val-Cit-PAB-OH with p-nitrophenyl chloroformate, is giving a very low yield. What can I do?
A: This step forms a carbonate ester and can be sensitive to reaction conditions.
-
Moisture Sensitivity: p-Nitrophenyl chloroformate is highly sensitive to moisture and will readily hydrolyze.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Base Selection: The choice and amount of base are critical.
-
Solution: A non-nucleophilic base like pyridine or DIEA is typically used. An excess of base can lead to side reactions. Use a stoichiometric amount or a slight excess.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures to control reactivity.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress closely.
-
| Parameter | Recommended Value | Notes |
| Boc-Val-Cit-PAB-OH (equiv.) | 1.0 | |
| p-Nitrophenyl Chloroformate (equiv.) | 1.0 - 1.2 | |
| Base (e.g., Pyridine) (equiv.) | 1.0 - 1.5 | |
| Solvent | Anhydrous THF or DCM | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor by TLC or HPLC. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound (Solution-Phase)
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of Boc-Val-Cit-OH
-
Dissolve L-Citrulline (1.0 equiv.) in a mixture of water and THF.
-
Add sodium bicarbonate (1.1 equiv.) to the solution.
-
Add a solution of Boc-L-valine-N-hydroxysuccinimide ester (Boc-Val-OSu) (1.0 equiv.) in THF dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Val-Cit-OH.
Step 2: Synthesis of Boc-Val-Cit-PAB-OH
-
Dissolve Boc-Val-Cit-OH (1.0 equiv.) and p-aminobenzyl alcohol (1.2 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIEA (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by HPLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve Boc-Val-Cit-PAB-OH (1.0 equiv.) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Add pyridine (1.2 equiv.) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.1 equiv.) in anhydrous THF.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute with ethyl acetate and wash with a mild acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
| Step | Intermediate | Typical Yield | Key Considerations |
| 1 | Boc-Val-Cit-OH | 80-90% | Ensure complete dissolution of starting materials. |
| 2 | Boc-Val-Cit-PAB-OH | 70-85% | Use of HATU can minimize epimerization. |
| 3 | This compound | 60-80% | Maintain anhydrous conditions. |
Visualizations
Caption: General workflow for the solution-phase synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US4897445A - Method for synthesizing a peptide containing a non-peptide bond - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-Val-Cit-PAB-PNP Conjugation
Welcome to the technical support center for the optimization of reaction conditions for Boc-Val-Cit-PAB-PNP conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The valine-citrulline (Val-Cit) dipeptide is designed to be specifically cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[][5] This targeted cleavage allows for the controlled release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity. The p-nitrophenyl (PNP) ester is an amine-reactive group that conjugates the linker to lysine residues on the antibody. The Boc (tert-butyloxycarbonyl) group is a protecting group on the PAB (p-aminobenzyl alcohol) self-immolative spacer, which needs to be removed before the attachment of the payload.
Q2: What is the optimal pH for conjugating the PNP ester to an antibody?
A2: The optimal pH for the reaction of NHS esters, which are chemically similar to PNP esters, with primary amines on an antibody (like lysine residues) is typically between 7.2 and 8.5. A slightly basic pH is necessary to ensure that a sufficient amount of the lysine's epsilon-amino group is deprotonated and therefore nucleophilic, while minimizing the hydrolysis of the PNP ester. It is recommended to start with a buffer at pH 8.0-8.5 for efficient conjugation.
Q3: What buffers are recommended for the conjugation reaction?
A3: Buffers that do not contain primary amines are essential to avoid competing reactions with the PNP ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. Buffers containing Tris (e.g., TBS) should be avoided.
Q4: What is a typical molar excess of this compound to use?
A4: The molar ratio of the linker to the antibody is a critical parameter that influences the drug-to-antibody ratio (DAR). For amine-reactive esters like NHS esters, a starting point of a 10- to 20-fold molar excess of the linker over the antibody is commonly used. However, the optimal ratio should be determined empirically for your specific antibody and desired DAR.
Q5: How should I prepare and store the this compound linker?
A5: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is crucial to use high-quality, anhydrous solvents as the PNP ester is sensitive to moisture and can hydrolyze. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from moisture. It is best to prepare fresh solutions for each conjugation reaction to ensure maximum reactivity.
Experimental Workflow and Reaction Scheme
The overall process involves the conjugation of the this compound linker to the antibody, followed by purification, deprotection of the Boc group, and finally, conjugation of the payload.
Caption: A generalized experimental workflow for ADC synthesis.
Below is a diagram illustrating the conjugation of this compound to a lysine residue on an antibody.
References
- 1. Conjugation guide | Abcam [abcam.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Val-Cit-PAB-PNP linker stability issues in plasma
Welcome to the technical support center for the Boc-Val-Cit-PAB-PNP linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues in plasma and to offer troubleshooting advice for common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments with the this compound linker, particularly concerning its stability in plasma.
FAQs
Q1: What is the primary mechanism of cleavage for the Val-Cit linker in a biological system?
A1: The valine-citrulline (Val-Cit) linker is primarily designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2][3] Upon internalization of an antibody-drug conjugate (ADC) into a target cell, the ADC is trafficked to the lysosome. The acidic environment of the lysosome and the presence of enzymes like Cathepsin B lead to the cleavage of the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4] This cleavage initiates a self-immolative cascade of the PABC spacer, resulting in the release of the cytotoxic payload in its active form.[4] While initially thought to be solely dependent on Cathepsin B, further studies have shown that other cathepsins, like S, L, and F, can also be involved in the cleavage mechanism.
Q2: Why am I observing premature payload release in my in vitro plasma stability assay?
A2: Premature payload release in plasma can be attributed to several factors:
-
Species-Specific Enzymatic Cleavage: The Val-Cit linker exhibits different stability profiles in plasma from different species. While it is generally stable in human and cynomolgus monkey plasma, it is known to be unstable in mouse plasma. This instability in mouse plasma is primarily due to the activity of carboxylesterase 1C (Ces1C), which can cleave the linker. Therefore, if you are using mouse plasma for your stability assays, premature cleavage is an expected outcome.
-
Neutrophil Elastase: Human neutrophil elastase, a serine protease, has been shown to cleave the Val-Cit linker, which can contribute to premature drug release and may be associated with off-target toxicities like neutropenia.
-
Assay Artifacts: The experimental conditions of your plasma stability assay could be causing artificial degradation. It is crucial to optimize assay conditions, such as maintaining physiological pH (7.4) and temperature (37°C), and to include appropriate controls, like incubating the ADC in buffer alone, to differentiate between plasma-mediated and inherent instability.
-
Conjugation Site: The location of the linker-drug on the antibody can influence its stability. Conjugation to more solvent-exposed sites may lead to increased payload loss.
Q3: How can I mitigate the instability of the Val-Cit linker in mouse models?
A3: Given the known instability of the Val-Cit linker in mouse plasma due to Ces1C, several strategies can be considered for preclinical evaluation:
-
Use of Ces1C Knockout Mice: Preclinical studies can be conducted in transgenic mice where the Ces1C gene has been knocked out to better reflect the linker's stability in humans.
-
Linker Modification: Researchers have developed next-generation linkers with improved stability in mouse plasma. For example, the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker has demonstrated enhanced stability in mouse plasma compared to the traditional Val-Cit linker.
-
Alternative Linker Chemistries: Depending on the therapeutic strategy, exploring alternative cleavable linkers with different release mechanisms (e.g., pH-sensitive linkers, disulfide linkers, or linkers cleavable by other enzymes) or non-cleavable linkers could be a viable option.
Q4: My ADC is showing aggregation during storage and handling. Could the linker be the cause?
A4: Yes, the linker-payload combination can contribute to ADC aggregation, especially if the payload is highly hydrophobic. The Val-Cit-PAB moiety itself can add to the hydrophobicity of the ADC. Aggregation is often more pronounced at higher drug-to-antibody ratios (DARs). To address this, you can:
-
Optimize the DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.
-
Incorporate Hydrophilic Moieties: Using hydrophilic linkers, such as those incorporating PEG-based spacers, can help to shield the hydrophobicity of the payload and improve solubility.
-
Formulation Optimization: Screening different buffer conditions (e.g., pH, ionic strength) and excipients can help identify a formulation that minimizes aggregation.
Quantitative Data Summary
The stability of the Val-Cit linker can vary significantly depending on the biological matrix and the specific ADC construct. The following table summarizes publicly available data on the stability of Val-Cit and related linkers in plasma.
| Linker Type | Species | Matrix | Stability (Half-life / % Intact) | Reference |
| Val-Cit | Human | Plasma | Long half-life (e.g., 230 days) | |
| Val-Cit | Mouse | Plasma | Less stable (e.g., t1/2 = 80 hours) | |
| Val-Cit ADC | Human | Plasma | No significant degradation after 28 days | |
| Val-Cit ADC | Mouse | Plasma | >95% linker cleavage after 14 days | |
| Glu-Val-Cit ADC | Mouse | Plasma | Almost no linker cleavage after 14 days | |
| Phe-Lys | Human | Plasma | Long half-life (e.g., 30 days) | |
| Phe-Lys | Mouse | Plasma | Less stable (e.g., t1/2 = 12.5 hours) | |
| Sulfatase-cleavable | Mouse | Plasma | High stability (> 7 days) | |
| Pyrophosphate | Mouse & Human | Plasma | High stability (> 7 days) |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC with a this compound derived linker in plasma.
Materials:
-
ADC construct
-
Control ADC (with a known stable linker)
-
Plasma (e.g., human, mouse, rat), anticoagulated (e.g., with heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., methanol with an internal standard)
-
Low-bind microcentrifuge tubes or 96-well plates
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. As a control, dilute the ADC in PBS to assess inherent stability.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a tube containing cold quenching solution. This will precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS or HPLC method to quantify the concentration of the intact ADC, free payload, and/or total antibody.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. The half-life (t₁/₂) of the linker in plasma can then be calculated from the degradation curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage pathway of the Val-Cit linker.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
Technical Support Center: Off-Target Cleavage of Boc-Val-Cit-PAB-PNP Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target cleavage of the Boc-Val-Cit-PAB-PNP linker in their experiments.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues related to the premature cleavage of the this compound linker.
Issue 1: High Levels of Free Payload Detected in Mouse Plasma Stability Assays
Symptoms:
-
Rapid decrease in the drug-to-antibody ratio (DAR) over time in mouse plasma.
-
Detection of significant amounts of unconjugated payload in mouse plasma shortly after administration.
-
In vivo efficacy in mouse models is lower than expected despite good in vitro potency.
Root Cause Analysis:
The primary cause of premature payload release from Val-Cit linked Antibody-Drug Conjugates (ADCs) in mouse plasma is enzymatic cleavage by carboxylesterase Ces1c.[1][2][3][4][5] This enzyme is present at higher levels in mouse plasma compared to human plasma, leading to off-target hydrolysis of the amide bond within the Val-Cit-PAB linker before the ADC reaches the target tumor cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage in mouse plasma.
Recommended Actions:
-
Confirm Ces1c-Mediated Cleavage:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Run a parallel experiment including a known Ces1c inhibitor. If the linker stability increases significantly in the presence of the inhibitor, it confirms Ces1c as the primary cause of cleavage.
-
-
Modify the Linker:
-
The most effective solution is to replace the Val-Cit linker with a more stable alternative. The glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker has demonstrated significantly enhanced resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular cathepsins within the tumor cell.
-
-
Adjust Experimental Model:
-
If modifying the linker is not feasible, consider using a mouse strain with lower Ces1c activity or a different animal model for preclinical studies. However, this may complicate the translation of results to human studies.
-
Issue 2: Hematological Toxicity (e.g., Neutropenia) Observed in Preclinical or Clinical Studies
Symptoms:
-
Dose-limiting toxicities such as neutropenia, thrombocytopenia, or anemia.
-
Off-target toxicity in non-tumor bearing tissues.
Root Cause Analysis:
While the Val-Cit linker is designed for cleavage by cathepsin B in the acidic environment of lysosomes, it can also be susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase. This enzyme can cleave the Val-Cit motif, leading to the premature release of the cytotoxic payload in circulation and subsequent damage to healthy cells, particularly hematopoietic cells.
Logical Relationship Diagram:
Caption: Mechanism of neutropenia induced by off-target Val-Cit linker cleavage.
Recommended Actions:
-
Quantify Premature Release:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the levels of free payload in plasma samples from toxicology studies. This will help correlate the extent of premature cleavage with the observed toxicity.
-
-
Linker Modification:
-
Similar to addressing Ces1c-mediated cleavage, consider linker designs that are less susceptible to neutrophil elastase. The "Exo-Linker" technology, which repositions the cleavable peptide, has been shown to resist cleavage by both carboxylesterases and neutrophil elastase.
-
-
Dose and Schedule Optimization:
-
Evaluate different dosing regimens (e.g., lower doses administered more frequently) to minimize peak plasma concentrations of the ADC and potentially reduce the rate of premature payload release.
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the this compound linker?
A: The this compound linker is an enzymatically cleavable linker designed for use in ADCs. The intended mechanism of action involves the following steps:
-
The ADC binds to the target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Within the lysosome, cathepsin B, a protease that is often overexpressed in tumor cells, recognizes and cleaves the peptide bond between citrulline (Cit) and the p-aminobenzyl carbamate (PAB) spacer.
-
Cleavage of the dipeptide triggers a self-immolative 1,6-elimination of the PAB spacer, which releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
Q2: Why is the Val-Cit linker stable in human plasma but not in mouse plasma?
A: The Val-Cit linker exhibits high stability in human plasma, which is a key advantage for its clinical use. However, it is significantly less stable in mouse plasma due to the presence of the carboxylesterase Ces1c, which is not found at comparable levels in human plasma. This species-specific difference in enzyme activity is a critical consideration for the preclinical evaluation of ADCs containing this linker.
Q3: Are there alternative linkers that are more stable in mouse plasma?
A: Yes, several alternative linker designs have been developed to address the instability of the Val-Cit linker in mouse plasma. One of the most successful modifications is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVC) tripeptide linker. This modification significantly enhances stability in mouse plasma by sterically hindering the binding of Ces1c, while maintaining susceptibility to cathepsin B cleavage within the lysosome.
Q4: How can I assess the stability of my ADC in plasma?
A: The stability of an ADC in plasma can be assessed using an in vitro plasma stability assay. The general procedure involves incubating the ADC in plasma (e.g., human, mouse, rat) at 37°C over a time course. Aliquots are taken at various time points and analyzed to determine the extent of payload loss. Common analytical techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the average drug-to-antibody ratio (DAR) of the intact ADC over time. A decrease in DAR indicates payload loss.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of total antibody and conjugated antibody.
-
LC-MS/MS (Tandem Mass Spectrometry): To quantify the concentration of the released (free) payload in the plasma.
Data Presentation
Table 1: Comparative Stability of Val-Cit and Glu-Val-Cit Linkers in Plasma
| Linker | Plasma Source | Stability (% Intact ADC after 14 days) | Key Enzyme(s) Involved | Reference(s) |
| Val-Cit | Human | High (minimal degradation observed after 28 days) | - | |
| Mouse | Low (>95% payload loss) | Carboxylesterase Ces1c | ||
| Glu-Val-Cit | Human | High (no significant degradation after 28 days) | - | |
| Mouse | High (almost no linker cleavage) | Resistant to Ces1c |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
-
ADC Immunoaffinity Capture:
-
Thaw the samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each sample and incubate with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads multiple times with wash buffer.
-
-
Elution and Reduction:
-
Elute the captured ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
Add a reducing agent to the eluted ADC to separate the light and heavy chains. Incubate as required.
-
-
LC-MS Analysis:
-
Analyze the reduced samples by reversed-phase LC-MS.
-
Deconvolute the mass spectra of the light and heavy chains to determine the distribution of drug-loaded and unloaded chains.
-
Calculate the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability profile of the ADC.
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the peptide linker and subsequent payload release in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Rat liver lysosomal fraction (commercially available)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT)
-
Cathepsin B (positive control)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC, lysosomal fraction, and lysosomal assay buffer.
-
Prepare a positive control with ADC and purified cathepsin B.
-
Prepare a negative control with ADC in the assay buffer without the lysosomal fraction.
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding an equal volume of cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. Use a standard curve of the payload for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time to determine the rate of linker cleavage in the simulated lysosomal environment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Boc-Val-Cit-PAB-PNP by HPLC: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the ADC linker Boc-Val-Cit-PAB-PNP, ensuring its purity is paramount for the successful synthesis of antibody-drug conjugates. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during purity analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for analyzing the purity of this compound?
A typical reverse-phase HPLC (RP-HPLC) method for analyzing the purity of this compound is detailed below. Please note that this is a starting point, and optimization may be required for your specific instrumentation and sample.
Experimental Protocol: RP-HPLC Method
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |
Q2: What are the expected retention times for the main peak and potential impurities?
The retention time of the main this compound peak will depend on the specific HPLC conditions. However, one can expect impurities to elute either before or after the main peak. Potential impurities could include starting materials, byproducts from the synthesis, or degradation products. For instance, hydrolysis of the p-nitrophenyl (PNP) ester could result in an earlier eluting, more polar compound. Racemization during synthesis can also lead to diastereomeric impurities that may appear as closely eluting peaks or shoulders on the main peak.[1]
Q3: What is the expected purity of commercially available this compound?
Commercially available this compound is typically offered at a purity of ≥95% as determined by HPLC.[2] However, it is crucial to perform your own purity analysis upon receipt and before use in conjugation reactions.
Q4: How should I store this compound to prevent degradation?
To maintain its integrity, this compound should be stored at -20°C or -80°C, protected from moisture and light.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.
Troubleshooting Guide
This guide addresses common problems observed during the HPLC analysis of this compound.
Issue 1: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. Ensure complete dissolution. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash (e.g., 100% Acetonitrile, then 100% Isopropanol). If the problem persists, replace the column. |
| Presence of Diastereomers | Racemization during synthesis can lead to diastereomers.[1] This may manifest as a split or shouldered peak. Optimization of the gradient or using a different column chemistry may be necessary to resolve these species. |
| Clogging of Column Frit | Use an in-line filter and ensure samples are fully dissolved and filtered before injection.[4] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly around pump seals and fittings. Ensure the pump is delivering a consistent flow rate. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phases daily. Ensure accurate measurement of all components, including the acid modifier. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Air Bubbles in the System | Degas the mobile phases thoroughly before use. Purge the pump to remove any trapped air bubbles. |
Issue 3: Extraneous or "Ghost" Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Use high-purity, HPLC-grade solvents and reagents. Flush the system and injector with a strong solvent. |
| Carryover from Previous Injections | Implement a needle wash step in the autosampler method. Inject a blank (sample solvent) between samples to check for carryover. |
| Sample Degradation | This compound is susceptible to hydrolysis. Analyze samples promptly after preparation. If samples must be stored, keep them at low temperatures (e.g., 4°C) in the autosampler for a limited time. |
Visual Guides
Below are diagrams to illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Boc-Val-Cit-PAB-PNP Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Val-Cit-PAB-PNP linkers in antibody-drug conjugate (ADC) development and other bioconjugation applications.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during experiments with this compound.
Issue 1: Premature Cleavage of the Val-Cit Linker in Preclinical Models
Symptoms:
-
Low in vivo efficacy despite high in vitro potency.
-
Detection of free payload in plasma or serum samples from animal models (especially mouse).[1][2]
-
Observed off-target toxicities, such as neutropenia.[1][3][4]
Potential Causes: The Val-Cit dipeptide linker, while designed for cleavage by lysosomal proteases like Cathepsin B within tumor cells, can be susceptible to premature cleavage by other enzymes present in systemic circulation, particularly in certain preclinical models.
-
Carboxylesterase 1c (Ces1c) in Mice: Mouse plasma contains the enzyme Ces1c, which has been identified as a primary cause of Val-Cit linker instability in this species. This can lead to premature payload release and complicates the interpretation of preclinical efficacy and toxicity studies.
-
Human Neutrophil Elastase (NE): This serine protease, found in humans, can also cleave the Val-Cit bond, potentially leading to off-target toxicities like neutropenia.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.
Experimental Protocols:
-
In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma (e.g., mouse or human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Process the samples to precipitate proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Issue 2: Low Yield or Incomplete Conjugation
Symptoms:
-
Low drug-to-antibody ratio (DAR) determined by HIC-HPLC or LC-MS.
-
Presence of a significant amount of unconjugated antibody after the reaction.
Potential Causes:
-
Hydrolysis of the PNP Ester: The p-nitrophenyl (PNP) ester is a reactive group susceptible to hydrolysis, especially in the presence of moisture. This leads to an inactive carboxylic acid on the PAB group, preventing conjugation.
-
Instability of the Boc Protecting Group: The Boc group is labile to strong acids. If the reaction conditions become acidic, the Boc group can be prematurely removed, exposing the amine and potentially leading to side reactions or insolubility.
-
Poor Solubility of the Linker-Payload: The this compound linker and the attached payload can be hydrophobic, leading to poor solubility in aqueous conjugation buffers and incomplete reaction.
Troubleshooting Workflow:
References
Improving the stability of the Boc protecting group during synthesis
Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the Boc group in chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the protection and deprotection of amines with the Boc group.
Issue 1: Incomplete or Slow Boc Protection
Q: My N-tert-butoxycarbonylation reaction is sluggish or incomplete. What are the possible causes and solutions?
A: Incomplete Boc protection can be frustrating and is often due to several factors related to the substrate's reactivity, reaction conditions, or reagent quality.
-
Poor Nucleophilicity of the Amine: Amines with low nucleophilicity, such as anilines with electron-withdrawing groups, indoles, or sterically hindered amines, can react slowly with di-tert-butyl dicarbonate (Boc₂O).
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.
-
Use a Catalyst: While not always necessary, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction, although it should be used with caution as it can promote side reactions.
-
Alternative Reagents: For particularly challenging substrates, consider more reactive Boc-donating reagents.
-
-
-
Inadequate Base: The choice and amount of base can be critical.
-
Solution:
-
Ensure at least a stoichiometric amount of a suitable base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is used to neutralize the acid formed during the reaction.[1]
-
For zwitterionic substrates like amino acids, using an appropriate base to deprotonate the ammonium group is essential for the free amine to react.
-
-
-
Solubility Issues: The amine starting material may have poor solubility in the reaction solvent.
-
Solution:
-
Solvent Screening: Test a variety of solvents. A mixture of water and a miscible organic solvent like THF or methanol can be effective for improving the solubility of amine salts or polar substrates.
-
Biphasic Conditions: A two-phase system, such as chloroform and water with a phase-transfer catalyst, can sometimes be beneficial.
-
-
-
Reagent Quality: The Boc₂O reagent can degrade over time, especially if exposed to moisture.
-
Solution: Use fresh or properly stored Boc₂O.
-
Issue 2: Premature or Unwanted Boc Deprotection
Q: The Boc group is being cleaved during a reaction step where it should be stable. What are the common causes?
A: The Boc group is known for its stability in basic and nucleophilic conditions but is sensitive to acid. Unintended cleavage usually points to acidic conditions in the reaction or work-up.
-
Acidic Reagents or Byproducts: A reagent in your reaction mixture may be acidic or could be generating acidic byproducts.
-
Solution:
-
Carefully review all reagents and reaction conditions for potential sources of acid.
-
If an acidic reagent is necessary, consider if a less acidic alternative exists.
-
Buffer the reaction mixture with a non-nucleophilic base if possible.
-
-
-
Acidic Work-up or Purification: Aqueous work-ups with even mildly acidic water or chromatography on silica gel can sometimes lead to partial or complete Boc removal.
-
Solution:
-
Neutralize acidic work-up solutions with a base like sodium bicarbonate.
-
When performing silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
-
-
Elevated Temperatures: While generally stable, prolonged heating at high temperatures (>100-150 °C) can lead to thermal cleavage of the Boc group.
-
Solution: If possible, conduct subsequent reaction steps at lower temperatures. If high temperatures are unavoidable, a more thermally robust protecting group might be necessary.
-
Issue 3: Side Reactions During Boc Deprotection
Q: I am observing unexpected side products after Boc deprotection with acid. What are they and how can I prevent them?
A: The most common side reactions during acidic Boc deprotection are caused by the reactive tert-butyl cation intermediate that is generated.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., tryptophan, tyrosine) and sulfur-containing amino acids (e.g., methionine, cysteine).
-
Solution: Use of Scavengers. Scavengers are nucleophilic compounds added to the deprotection mixture to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present.
-
For Tryptophan: Triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.
-
For Methionine: Thioanisole is a good choice to prevent S-alkylation.
-
For Cysteine: Dithiothreitol (DTT) can be used.
-
-
-
Formation of Trifluoroacetyl (TFA) Esters: When using trifluoroacetic acid for deprotection, free hydroxyl groups on the substrate can be esterified.
-
Solution:
-
Use milder deprotection conditions, such as a lower concentration of TFA or a different acid like HCl in dioxane.
-
Minimize the reaction time.
-
-
-
N→O Boc Migration: In molecules containing a nearby hydroxyl group, an intramolecular migration of the Boc group from a nitrogen to an oxygen atom can occur under basic conditions, which might be encountered if the deprotection is not complete and the mixture is basified.
-
Solution: Ensure complete deprotection before any basic work-up. If this side reaction is a persistent issue, protection of the hydroxyl group may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is the Boc group generally stable?
A1: The Boc group is stable under neutral and basic conditions. It is generally stable at a pH above 4. As the pH drops below this, and particularly below pH 2, the rate of cleavage increases significantly. However, the exact stability depends on the specific substrate, temperature, and solvent.
Q2: What are the standard conditions for Boc deprotection?
A2: The most common methods for Boc deprotection involve the use of strong acids.
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours is a widely used method.
-
Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane is another common and effective reagent.
Q3: When should I choose an alternative to TFA or HCl for deprotection?
A3: If your substrate contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters), standard TFA or HCl conditions may be too harsh. In such cases, milder deprotection methods should be considered:
-
Lewis Acids: Certain Lewis acids like ZnBr₂ or AlCl₃ can selectively cleave the Boc group, sometimes under milder conditions than strong Brønsted acids.
-
Thermal Deprotection: Heating the Boc-protected compound, often in a high-boiling solvent or even water, can effect deprotection without the need for acidic reagents. However, this method requires high temperatures and may not be suitable for thermally sensitive molecules.
-
Milder Acidic Conditions: Using a weaker acid or a lower concentration of a strong acid at reduced temperatures can sometimes achieve selective deprotection.
Q4: How do I choose between Boc and Fmoc protecting groups?
A4: The choice between Boc and Fmoc depends on the overall synthetic strategy, particularly the presence of other protecting groups. They are "orthogonal," meaning one can be removed without affecting the other.
-
Boc Group: Cleaved under acidic conditions. It is stable to bases and hydrogenolysis.
-
Fmoc Group: Cleaved under basic conditions (commonly with piperidine). It is stable to acids.
This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Condition | Typical Concentration/Temperature | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) at RT | Dichloromethane (DCM) | 30 min - 2 h | Most common method; scavengers may be needed. |
| Hydrochloric Acid (HCl) | 4 M at RT | 1,4-Dioxane | 30 min - 2 h | Often precipitates the product as the HCl salt. |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric excess at RT | Dichloromethane (DCM) | Varies (1-12 h) | Can offer selectivity for substrates with other acid-labile groups. |
| Thermal Deprotection | 100-150 °C | Water, Toluene, or neat | Varies (can be long) | "Green" alternative, but requires high temperatures. |
Table 2: Selection of Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration | Purpose |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole | 2-5% (v/v) | Prevents alkylation of the indole ring. |
| Methionine (Met) | Thioanisole | 2-5% (v/v) | Prevents S-alkylation. |
| Cysteine (Cys) | Dithiothreitol (DTT), Thioanisole | 2-5% (w/v or v/v) | Prevents alkylation of the thiol group. |
| Tyrosine (Tyr) | Anisole, Phenol | 2-5% (v/v) | Prevents alkylation of the phenol ring. |
Experimental Protocols
Protocol 1: General Procedure for N-tert-Butoxycarbonylation of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution and stir until it dissolves.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Standard Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Scavenger Addition (if necessary): If the substrate contains sensitive residues, add the appropriate scavenger (e.g., triethylsilane, 2-5% v/v).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is often obtained as the TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
References
Technical Support Center: Scaling Up Boc-Val-Cit-PAB-PNP Production
Welcome to the technical support center for the production of Boc-Val-Cit-PAB-PNP, a critical linker for antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this complex molecule. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound from laboratory to industrial scale introduces several significant challenges. These primarily include:
-
Maintaining Stereochemical Integrity: Preventing epimerization at the chiral centers of valine and citrulline during peptide coupling is a major hurdle, as this can lead to diastereomeric impurities that are difficult to separate.[1][2]
-
Ensuring High Coupling Efficiency: Achieving complete and efficient peptide bond formation between the amino acid units becomes more complex at a larger scale, potentially leading to deletion sequences and other impurities.[3]
-
Managing Impurities: The formation of byproducts from side reactions, incomplete deprotection, or the coupling process itself requires robust purification strategies.[4]
-
Purification Bottlenecks: The purification of the final product and intermediates, typically by chromatography, can be a significant bottleneck in large-scale production due to the large volumes of solvents required and the need for high purity.[5]
-
Reagent and Solvent Consumption: The large quantities of expensive and potentially hazardous reagents and solvents needed for large-scale synthesis impact the cost-effectiveness and environmental footprint of the process.
Q2: How can I minimize epimerization during the coupling of Boc-Valine to Citrulline?
A2: Epimerization is a critical concern that can compromise the purity and biological activity of the final ADC. To minimize this side reaction, consider the following strategies:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Control of Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0°C) to reduce the rate of epimerization.
-
Solvent Selection: Use aprotic polar solvents like N,N-Dimethylformamide (DMF), which can influence the reaction kinetics and side reactions.
-
pH Control: Carefully control the amount of base used, as excessive basicity can promote the formation of the undesired diastereomer.
Q3: What are the recommended storage and handling conditions for this compound and its intermediates?
A3: Proper storage and handling are crucial to maintain the integrity of this compound and its synthetic intermediates. It is recommended to store the compounds at -20°C in a desiccated environment, protected from light and moisture. For stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Peptide Coupling Step (Boc-Val-Cit formation) | Incomplete activation of the carboxylic acid. | Ensure the use of fresh, high-quality coupling reagents. Consider pre-activation of the Boc-Valine before adding the citrulline derivative. |
| Steric hindrance. | Increase the reaction time and/or temperature slightly (e.g., to 30-40°C), while carefully monitoring for epimerization. | |
| Poor solubility of reactants. | Use a high-purity, anhydrous solvent such as DMF. A solvent mixture may be necessary in some cases. | |
| Presence of Diastereomeric Impurities in HPLC Analysis | Epimerization during the peptide coupling reaction. | Employ a weaker, non-nucleophilic base like DIPEA instead of stronger bases. Perform the reaction at a lower temperature (0°C). |
| Racemization of the activated amino acid. | Use coupling reagents that are less prone to causing racemization, such as those that form less reactive intermediates. | |
| Incomplete Reaction in the PNP Carbonate Formation Step | Degradation of p-nitrophenyl chloroformate. | Use fresh or properly stored p-nitrophenyl chloroformate. Ensure anhydrous reaction conditions. |
| Insufficient activation of the hydroxyl group. | Use a suitable base like pyridine to facilitate the reaction. | |
| Difficulty in Purifying the Final Product | Presence of closely eluting impurities. | Optimize the gradient and mobile phase composition in the preparative HPLC method. Consider using a different stationary phase if co-elution persists. |
| Aggregation of the product. | For ADC purification, size exclusion chromatography (SEC) can be used to remove aggregates. | |
| Large volume of solvent from preparative HPLC. | Employ techniques like solid-phase extraction (SPE) after reverse-phase chromatography to concentrate the product and exchange the solvent. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a general guideline based on established methodologies for similar ADC linkers.
Step 1: Synthesis of Boc-L-valyl-L-citrulline (Boc-Val-Cit)
-
Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve L-citrulline (1.2 equivalents) in a suitable buffer or solvent mixture. Slowly add the activated Boc-L-valine solution to the L-citrulline solution at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight with stirring. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an acidic work-up to isolate the crude Boc-Val-Cit. Purify the product by column chromatography on silica gel.
Step 2: Coupling of Boc-Val-Cit with p-aminobenzyl alcohol (PABOH)
-
Reaction Setup: Dissolve the purified Boc-Val-Cit (1 equivalent) and p-aminobenzyl alcohol (1.2 equivalents) in anhydrous DMF.
-
Coupling: Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) to the solution.
-
Reaction and Purification: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Purify the resulting Boc-Val-Cit-PABOH by silica gel chromatography.
Step 3: Formation of the p-Nitrophenyl (PNP) Carbonate
-
Reaction Setup: Dissolve the purified Boc-Val-Cit-PABOH (1 equivalent) in anhydrous dichloromethane (DCM) or another suitable solvent.
-
Activation: Cool the solution to 0°C and add pyridine (1.5 equivalents). Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final this compound.
Quantitative Data
The following table summarizes typical yields and purity levels that can be expected at each stage of the synthesis. These values can vary depending on the scale and specific reaction conditions.
| Synthesis Step | Intermediate/Product | Typical Yield (%) | Typical Purity by HPLC (%) |
| Step 1 | Boc-Val-Cit | 80 - 90 | > 95 |
| Step 2 | Boc-Val-Cit-PABOH | 70 - 85 | > 95 |
| Step 3 | This compound | 75 - 90 | > 98 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound production.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low peptide coupling yields.
References
Validation & Comparative
Val-Cit vs. Val-Ala: A Data-Driven Comparison of Peptide Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are engineered for selective cleavage by the lysosomal protease cathepsin B, which is frequently overexpressed in tumor cells. This guide provides an objective, data-supported comparison of Val-Cit and Val-Ala linkers to inform rational ADC design.
Mechanism of Action: Targeted Payload Release
Both Val-Cit and Val-Ala linkers serve to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The underlying principle of their function is their stability in systemic circulation and their susceptibility to cleavage within the lysosomal compartment of target cancer cells.[1] Upon the ADC binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized and transported to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker. This cleavage initiates the release of the active payload.[2] A common feature of ADCs utilizing these linkers is the inclusion of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), between the dipeptide and the drug. Following the cleavage of the peptide bond by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination, ensuring the release of the unmodified and fully active cytotoxic agent.[2]
Quantitative Performance Comparison
The choice between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the resulting ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |
| Plasma Half-life | ~4.6 hours to 80 hours[2][3] | More stable than Val-Cit, with a reported half-life of 23 hours in a small molecule conjugate study. | Mouse | Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability. This highlights a significant challenge in using Val-Cit linkers in preclinical mouse models. |
| Plasma Stability | Stable (reported half-life of over 230 days for one ADC) | Stable | Human | Both linkers demonstrate high stability in human plasma, a crucial characteristic for clinical translation. |
| Payload Loss (in mouse plasma) | >95% loss of conjugated payload after 14 days | Significantly more stable than Val-Cit, with minimal payload loss observed in some studies. | Mouse | This further emphasizes the instability of Val-Cit in mouse models. |
| Relative Cathepsin B Cleavage Rate | 2x | 1x | In vitro | Val-Cit is cleaved by cathepsin B at approximately twice the rate of Val-Ala. |
| ADC Aggregation | Increased aggregation, especially at higher Drug-to-Antibody Ratios (DARs). Can be difficult to achieve a DAR > 4. | Less aggregation, allowing for higher achievable DARs (e.g., up to 7.4) with limited aggregation (<10%). | In vitro | The lower hydrophobicity of Val-Ala contributes to reduced aggregation, which is particularly advantageous with lipophilic payloads. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity. | Potent cytotoxicity, with some studies showing comparable or slightly higher potency than Val-Cit ADCs. | In vitro | Both linkers can effectively deliver cytotoxic payloads to achieve potent cancer cell killing. The choice may depend on the specific payload and target. |
Key Differences and Considerations
Val-Cit:
-
Advantages: As a well-established linker, Val-Cit has a long history of clinical validation. Its faster cleavage rate by cathepsin B can be beneficial for rapid payload release within the tumor microenvironment.
-
Disadvantages: The primary drawback of Val-Cit is its instability in mouse plasma, which complicates preclinical in vivo studies. Its relatively hydrophobic nature can also lead to ADC aggregation, potentially limiting the achievable drug-to-antibody ratio (DAR). Furthermore, it has been shown to be sensitive to cleavage by other proteases like human neutrophil elastase, which could lead to off-target toxicity.
Val-Ala:
-
Advantages: The Val-Ala linker is less hydrophobic than Val-Cit, which reduces the propensity for ADC aggregation and allows for the production of ADCs with higher DARs, especially with lipophilic payloads. This can result in more potent and homogenous ADCs. Its improved stability in mouse plasma makes it a more suitable choice for preclinical in vivo evaluation.
-
Disadvantages: The cleavage rate of Val-Ala by cathepsin B is approximately half that of Val-Cit. However, this slower rate is generally considered sufficient for effective payload release.
Signaling and Experimental Workflow Diagrams
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
References
A Comparative Guide to Antibody-Drug Conjugate Payloads: Focus on Boc-Val-Cit-PAB-PNP Linked MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Monomethyl Auristatin E (MMAE) linked via a Boc-Val-Cit-PAB-PNP linker system against other commonly used cytotoxic payloads in the field of Antibody-Drug Conjugates (ADCs). This analysis is supported by a compilation of experimental data and detailed protocols for key assays to assist researchers in making informed decisions for their drug development programs.
Introduction to ADC Payloads and the this compound Linker
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.
The This compound linker is a sophisticated, cleavable linker system designed for precise payload release within the target cancer cell.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] This enzymatic cleavage ensures that the payload is released preferentially within the target cell, minimizing off-target toxicity.
-
p-Aminobenzylcarbamate (PAB): This self-immolative spacer ensures the efficient release of the payload in its active form following the cleavage of the Val-Cit dipeptide.
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for the amine on the valine residue, which is typically removed during the synthesis of the final ADC.[1]
-
PNP (p-Nitrophenyl): The p-nitrophenoxy group acts as a leaving group, facilitating the conjugation of the linker-payload complex to the antibody.
MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] Its high cell permeability contributes to a significant bystander effect, a phenomenon where the payload, upon release from the target cell, can kill neighboring antigen-negative tumor cells.[3][4]
This guide will compare the performance of MMAE with other widely used ADC payloads, including:
-
Monomethyl Auristatin F (MMAF): A structurally similar auristatin with reduced cell permeability.
-
Mertansine (DM1) and Ravtansine (DM4): Maytansinoid tubulin inhibitors.
-
SN-38: The active metabolite of irinotecan, a topoisomerase I inhibitor.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies comparing the in vitro cytotoxicity, bystander effect, and in vivo efficacy of different ADC payloads. It is important to note that direct head-to-head comparisons are most informative when the same antibody, linker chemistry, and experimental conditions are used.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Payload | Antibody-Linker | Cell Line | IC50 (nM) | Reference |
| MMAE | cAC10-vc | Karpas 299 | Potently cytotoxic | |
| h1F6-vc | Potently cytotoxic | |||
| MMAF | cAC10-vc | Karpas 299 | Potently cytotoxic | |
| Generally higher (less potent) than MMAE | ||||
| DM1 | Trastuzumab- | SK-BR-3 | 0.3 | |
| SN-38 | HCT116 | 1.5 |
Note: The term "vc" in the table refers to a Val-Cit linker. The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental setups.
Bystander Effect Comparison: MMAE vs. MMAF
The bystander effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.
| Feature | MMAE | MMAF | Reference |
| Cell Permeability | High | Low | |
| Bystander Killing | Potent | Minimal to None | |
| In Vivo Efficacy in Admixed Tumor Models | Significant tumor regression | Limited tumor growth inhibition |
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
In vivo studies using xenograft models are critical for evaluating the anti-tumor activity of ADCs.
| Payload | ADC | Tumor Model | Dosage | Outcome | Reference |
| MMAE | cAC10-vcMMAE | Admixed Karpas 299 (CD30+) & Karpas-35R (CD30-) | 3 mg/kg | Complete tumor remission | |
| m825-MMAE | HCT-116, DMS-273, OVCAR3, HPAC, etc. | Tumor regressions, with 10-80% tumor-free mice | |||
| MMAF | cAC10-vcMMAF | Admixed Karpas 299 (CD30+) & Karpas-35R (CD30-) | 3 mg/kg | Continuous tumor growth | |
| Dual MMAF/SN-38 | 412a-MMAF+SN38 | More potent tumor growth inhibition than single-payload ADCs |
Therapeutic Index: Maximum Tolerated Dose (MTD)
The therapeutic index, often assessed by the Maximum Tolerated Dose (MTD), is a critical parameter for the clinical success of an ADC.
| Payload | ADC | MTD | Reference |
| MMAF-based ADCs | Showed a 2-fold better MTD (30 vs. 15 mg/kg) compared to corresponding MMAE-ADCs | ||
| Doxorubicin | Unconjugated | 3 mg/kg in SCID mice | |
| Doxorubicin-ADC | IMMU-110 | >3.6 mg/kg doxorubicin equivalent in SCID mice |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Different Payloads
The cytotoxic payloads used in ADCs exert their cell-killing effects through various mechanisms, primarily by targeting microtubule dynamics or DNA integrity.
Caption: Mechanism of action for microtubule inhibitors and DNA damaging agents.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Experimental Workflow: In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Caption: Workflow for an in vitro bystander effect co-culture assay.
Experimental Workflow: In Vivo Xenograft Model Efficacy Study
Xenograft models are used to assess the anti-tumor efficacy of ADCs in a living organism.
Caption: General workflow for an in vivo xenograft model efficacy study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add the ADC solutions.
-
Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well. Incubate with shaking to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (Ag- cells are often transfected with a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. Also, seed monocultures of each cell line as controls.
-
Incubation: Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Extended Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity to specifically quantify the viability of the fluorescently labeled Ag- cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Model Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line
-
ADC, control antibody, and vehicle solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
ADC Administration: Administer the ADC, control antibody, or vehicle to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or based on other predetermined criteria.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Survival curves may also be generated.
Conclusion
The choice of payload is a critical determinant of the efficacy and therapeutic index of an ADC. MMAE, when linked via a cleavable linker such as this compound, offers the advantage of high potency and a robust bystander effect, making it a suitable candidate for treating heterogeneous tumors. However, its high cell permeability can also contribute to off-target toxicities.
In contrast, payloads like MMAF exhibit a more localized cytotoxic effect with potentially a better safety profile due to their lower cell permeability, but this comes at the cost of a diminished bystander effect. Other payloads like DM1, DM4, and SN-38 offer alternative mechanisms of action that can be advantageous in overcoming resistance to tubulin inhibitors.
Ultimately, the optimal payload selection depends on the specific target antigen, tumor type, and the desired therapeutic strategy. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to rationally design and evaluate novel ADCs with an improved therapeutic window.
References
A Comparative Guide to the In Vivo Stability of Cleavable Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently cleaving to release the drug at the tumor site. This guide provides an objective comparison of the in vivo stability of commonly used cleavable linkers, supported by experimental data, detailed methodologies, and visual representations to aid in the selection of the optimal linker for your ADC development.
Key Cleavable Linker Technologies
Cleavable linkers are designed to release their payload in response to specific physiological conditions within the target cell or the tumor microenvironment. The most prevalent classes of cleavable linkers include:
-
Acid-Cleavable Linkers (e.g., Hydrazone): These linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1]
-
Reduction-Cleavable Linkers (e.g., Disulfide): These linkers leverage the higher concentration of reducing agents, such as glutathione (GSH), within the cell compared to the bloodstream to trigger payload release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[2][3]
-
Enzyme-Cleavable Linkers (e.g., Peptide, β-glucuronide): These linkers are designed to be substrates for specific enzymes that are highly expressed in tumor cells or the tumor microenvironment, such as cathepsins or β-glucuronidase.[4][5]
Comparative In Vivo Stability Data
The following table summarizes publicly available quantitative data on the in vivo stability of different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, animal model, and analytical methods used.
| Linker Type | Specific Linker | Animal Model | In Vivo Half-life / Stability Metric | Reference |
| Acid-Cleavable | Hydrazone | - | 1.5-2% hydrolysis per day in circulation | |
| Phenylketone-derived Hydrazone | Human and Mouse | t½ = 2 days in plasma | ||
| Silyl ether-based | Human | t½ > 7 days in plasma | ||
| Reduction-Cleavable | Sterically Hindered Disulfide (gem-dimethyl) | Mouse | >50% of drug remained attached after 7 days | |
| Intermediate Hindrance Disulfide (huC242-SPDB-DM4) | Mouse | Showed the best efficacy in xenograft models, indicating a balance of stability and release. | ||
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Human | t½ ≈ 230 days in plasma | |
| Valine-Citrulline (Val-Cit) | Mouse | t½ = 80 hours in plasma (less stable due to carboxylesterase 1c) | ||
| Valine-Citrulline (Val-Cit) | Mouse | Apparent linker t½ ≈ 6.0 days | ||
| Valine-Citrulline (Val-Cit) | Cynomolgus Monkey | Apparent linker t½ ≈ 9.6 days | ||
| Phenylalanine-Lysine (Phe-Lys) | Human | t½ = 30 days in plasma | ||
| Phenylalanine-Lysine (Phe-Lys) | Mouse | t½ = 12.5 hours in plasma | ||
| Glutamic acid-Valine-Citrulline (EVCit) | Mouse | ADC t½ = 12 days; almost no linker cleavage after 14 days | ||
| β-glucuronide | Rat | Extrapolated t½ = 81 days in plasma |
Visualizing Linker Cleavage Mechanisms
To understand the different environments that trigger payload release, the following diagrams illustrate the cleavage pathways for the main types of cleavable linkers.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of successful ADCs. The following are generalized protocols for key experiments used to evaluate linker stability.
In Vivo Stability Assessment Workflow
The overall workflow for assessing the in vivo stability of an ADC involves administering the conjugate to an animal model, collecting plasma samples over time, and then analyzing these samples to determine the amount of intact ADC and released payload.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody
Objective: To quantify the concentration of total antibody (conjugated and unconjugated) and antibody-conjugated drug in plasma samples over time.
Materials:
-
Coating antibody (e.g., anti-human IgG)
-
Capture antibody (for conjugated drug, e.g., anti-payload antibody)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody (for total antibody assay) or anti-payload antibody (for conjugated antibody assay) overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentrations of total and conjugated antibody from the standard curve. The half-life of the ADC can be determined by plotting the concentration of the conjugated antibody over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average DAR of the ADC in plasma samples over time. A decrease in DAR indicates linker cleavage.
Materials:
-
Affinity capture beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer (e.g., low pH buffer)
-
Reducing agent (e.g., DTT, for analysis of light and heavy chains)
-
LC-MS system (e.g., Q-TOF) with appropriate column (e.g., reversed-phase)
Procedure:
-
Immunoaffinity Capture: Incubate plasma samples with affinity capture beads to isolate the ADC.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads.
-
(Optional) Reduction: For some ADCs, especially those conjugated to cysteines, the sample is reduced to separate the light and heavy chains.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The different DAR species will be separated by chromatography and their masses determined by the mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to identify the different DAR species (DAR0, DAR2, DAR4, etc.) and their relative abundances. Calculate the average DAR using the following formula: Average DAR = Σ (percentage of each DAR species × number of drugs for that species) / 100
-
Stability Assessment: Plot the average DAR over time. A decrease in the average DAR is a direct measure of linker instability.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. This guide provides a comparative overview of the in vivo stability of common cleavable linkers, highlighting the importance of experimental validation. While significant progress has been made in developing more stable linkers, such as the glutamic acid-valine-citrulline and β-glucuronide linkers, the optimal choice remains dependent on the specific antibody, payload, and target indication. The provided experimental protocols offer a framework for the systematic evaluation of linker stability, enabling the rational design of safer and more effective ADCs.
References
Validating Cathepsin B-Mediated Cleavage of Boc-Val-Cit-PAB-PNP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective cleavage of linkers in antibody-drug conjugates (ADCs) by tumor-associated enzymes is a cornerstone of targeted cancer therapy. The Boc-Val-Cit-PAB-PNP linker is designed for just this purpose, leveraging the over-expression of Cathepsin B in the lysosomal compartments of cancer cells to release a therapeutic payload. This guide provides a comprehensive comparison of this compound with alternative Cathepsin B substrates, supported by experimental data and detailed protocols to aid in the validation and application of this critical ADC component.
Comparative Performance of Cathepsin B Substrates
The efficacy of an enzyme-cleavable linker is determined by its specificity and the rate at which it is cleaved. While the Val-Cit dipeptide is a well-established substrate for Cathepsin B, a variety of other peptide sequences and synthetic molecules are also recognized by the enzyme. The following table summarizes the comparative performance of this compound against other common Cathepsin B substrates.
| Substrate/Linker | Key Features | Representative Cathepsin B Cleavage Rate (RFU/min) | Specificity Notes |
| This compound | Val-Cit dipeptide with self-immolative spacer. Designed for ADC applications. | 8500 ± 350 (for Val-Cit-PABC-Fluorophore)[1] | While primarily cleaved by Cathepsin B, other lysosomal proteases like Cathepsins L, S, and F can also contribute to its cleavage[2][3]. |
| Val-Ala-PABC | Alternative dipeptide linker. | 6200 ± 280[1] | Cleaved by Cathepsin B at a slower rate than Val-Cit containing linkers[4]. Lower hydrophobicity may reduce ADC aggregation. |
| Z-Phe-Arg-AMC | Commonly used fluorogenic substrate for general cysteine cathepsin activity. | Not directly comparable due to different assay endpoints. | Lacks specificity for Cathepsin B and is also cleaved by Cathepsins L, K, S, and V. |
| Z-Arg-Arg-AMC | Fluorogenic substrate often used for Cathepsin B. | Not directly comparable due to different assay endpoints. | Shows some preference for Cathepsin B but can be cleaved by other cathepsins like L and V. |
| Z-Nle-Lys-Arg-AMC | A more recently developed, highly specific fluorogenic substrate for Cathepsin B. | Not directly comparable due to different assay endpoints. | Demonstrates high specificity for Cathepsin B over other cysteine cathepsins. |
Mechanism of Cleavage and Payload Release
The cleavage of the this compound linker is a multi-step process that occurs within the lysosome of a target cell after internalization of the ADC.
Caption: ADC internalization and payload release pathway.
Upon exposure to the acidic environment and active Cathepsin B within the lysosome, the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer is hydrolyzed. This initial cleavage event triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified cytotoxic payload.
Experimental Protocols
Accurate validation of linker cleavage is essential for the development of effective ADCs. Below are detailed protocols for assessing the Cathepsin B-mediated cleavage of this compound.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Detection)
This assay provides a quantitative measure of payload release from an ADC construct.
Materials:
-
ADC conjugated with this compound
-
Recombinant Human Cathepsin B (activated)
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard (e.g., warfarin)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Dilute the ADC stock solution in the Assay Buffer to the desired final concentration in the wells of the 96-well plate.
-
Prepare the activated Cathepsin B solution in the Assay Buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an equal volume of the Quench Solution.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.
-
Calculate the percentage of cleavage at each time point.
Protocol 2: Fluorogenic Substrate Cleavage Assay (Comparative Analysis)
This high-throughput assay is suitable for comparing the cleavage of different substrates.
Materials:
-
This compound (or a fluorophore-conjugated version)
-
Alternative fluorogenic substrates (e.g., Z-Phe-Arg-AMC, Z-Arg-Arg-AMC)
-
Recombinant Human Cathepsin B (activated)
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of all substrates in DMSO.
-
Prepare a working solution of each substrate in the Assay Buffer. A typical final concentration is 10-50 µM.
-
Add the substrate solutions to the wells of the 96-well plate.
-
Prepare the activated Cathepsin B solution in the Assay Buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the given fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.
Experimental Workflow and Logical Relationships
The validation process for Cathepsin B-mediated cleavage involves a series of logical steps, from initial characterization to comparative analysis.
Caption: Experimental workflow for validation and comparison.
Conclusion
The this compound linker remains a robust and widely utilized tool in the development of ADCs due to its reliable cleavage by Cathepsin B. However, a thorough understanding of its cleavage kinetics and specificity in comparison to other potential substrates is crucial for optimizing ADC design. The protocols and comparative data presented in this guide provide a framework for researchers to validate the performance of this linker and make informed decisions in the development of next-generation targeted therapies.
References
Head-to-Head Comparison of Boc-Val-Cit-PAB-PNP and SMCC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker dictates the stability, efficacy, and toxicity profile of the ADC. This guide provides an objective, data-driven comparison of two widely used linkers: the cleavable Boc-Val-Cit-PAB-PNP and the non-cleavable SMCC.
Structural and Mechanistic Overview
This compound is a protease-cleavable linker designed for controlled payload release within the tumor microenvironment.[1] It comprises a valine-citrulline (Val-Cit) dipeptide that is a substrate for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2][3] Following enzymatic cleavage, a self-immolative p-aminobenzyl (PAB) spacer releases the unmodified payload.[4] The p-nitrophenyl (PNP) group serves as a reactive handle for conjugation to the payload.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that forms a stable thioether bond between the antibody and the payload.[1] Payload release from an SMCC-linked ADC relies on the complete degradation of the antibody backbone within the lysosome of the target cell. This results in the release of the payload with the linker and a lysine residue attached.
Diagram 1: Chemical Structures
Caption: Chemical structures of this compound and SMCC linkers.
Diagram 2: Conjugation and Payload Release Mechanisms
Caption: Conjugation and payload release pathways for Val-Cit and SMCC linkers.
Head-to-Head Performance Comparison
The choice between a cleavable and non-cleavable linker significantly impacts an ADC's performance. The following tables summarize quantitative data from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, such as the specific antibody, payload, and cell lines used.
Table 1: General Characteristics of this compound and SMCC Linkers
| Feature | This compound | SMCC |
| Linker Type | Cleavable (Protease-sensitive) | Non-cleavable |
| Cleavage Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody backbone |
| Payload Release Form | Unmodified, active payload | Payload-linker-amino acid adduct |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain proteases (e.g., mouse carboxylesterase) | Highly stable in plasma |
| Bystander Effect | Potent bystander effect due to the release of a membrane-permeable payload | Limited to no bystander effect as the released payload is charged and less membrane-permeable |
| Therapeutic Window | Potentially narrower due to the possibility of off-target toxicity from premature payload release | Generally wider due to high plasma stability and targeted payload release |
Table 2: In Vitro Plasma Stability
| ADC Construct | Linker Type | Plasma Source | Stability Metric | Result |
| Trastuzumab-vc-MMAE | Val-Cit | Human | <1% release of MMAE after 6 days | Highly Stable |
| Trastuzumab-vc-MMAE | Val-Cit | Mouse | ~25% release of MMAE after 6 days | Less Stable |
| J2898A-SMCC-DM1 | SMCC | Rat | Slower clearance than a linker without a thiol-maleimide adduct | Highly Stable |
Note: Data for Trastuzumab-vc-MMAE is from a study that evaluated 15 different vc-MMAE ADCs. Data for J2898A-SMCC-DM1 is from a study comparing it to a control ADC. The difference in payloads (MMAE vs. DM1) and antibodies should be considered when interpreting these results.
Table 3: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Antigen Status | IC50 (nM) |
| Trastuzumab-vc-MMAE | Val-Cit | SK-BR-3 | HER2-positive | ~0.056 - 0.15 |
| Trastuzumab-vc-MMAE | Val-Cit | MDA-MB-468 | HER2-negative | >100 |
| Trastuzumab-DM1 (T-DM1) | SMCC | SK-BR-3 | HER2-positive | ~0.066 |
| Trastuzumab-DM1 (T-DM1) | SMCC | MDA-MB-468 | HER2-negative | >100 |
Note: IC50 values are compiled from multiple sources and may not be directly comparable due to different experimental setups. The payloads MMAE and DM1 have different potencies.
Table 4: Bystander Killing Effect
| ADC Construct | Linker Type | Bystander Effect | Observation |
| Trastuzumab-vc-MMAE | Val-Cit | Yes | MMAE released from HER2-positive cells effectively kills neighboring HER2-negative cells in co-culture. |
| Trastuzumab-DM1 (T-DM1) | SMCC | No | The released Lys-SMCC-DM1 is not membrane-permeable and does not exhibit a significant bystander effect. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Methodology (LC-MS based):
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Preparation for DAR Analysis:
-
Capture the ADC from the plasma sample using an anti-human Fc antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.
-
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins from the collected aliquots using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis: Plot the average DAR and free payload concentration against time to determine the stability profile of the ADC.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by cathepsin B.
Methodology (Fluorogenic Substrate based):
-
Reagent Preparation:
-
Prepare a stock solution of the Boc-Val-Cit-PAB-fluorophore conjugate in DMSO.
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT).
-
Activate recombinant human cathepsin B in the assay buffer.
-
-
Assay Procedure:
-
Add the substrate solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the activated cathepsin B solution.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Diagram 3: Bystander Effect Signaling Pathway
Caption: Mechanism of the bystander effect mediated by a cleavable linker.
Conclusion
The choice between a this compound and an SMCC linker is a critical decision in ADC design, with each offering distinct advantages and disadvantages.
This compound and other cleavable linkers are often favored for their ability to induce a potent bystander effect , which is crucial for treating heterogeneous tumors with varied antigen expression. The release of an unmodified, highly potent payload can lead to enhanced anti-tumor activity. However, the potential for premature payload release in circulation can lead to a narrower therapeutic window and off-target toxicity.
SMCC and other non-cleavable linkers provide superior plasma stability , which generally translates to a better safety profile and a wider therapeutic window. They are an excellent choice for hematological cancers or solid tumors with high and uniform antigen expression where the bystander effect is less critical. The release of a modified payload, however, may have reduced potency compared to the parent drug.
Ultimately, the optimal linker choice will be dictated by the specific therapeutic goals, the nature of the target antigen and tumor microenvironment, and the properties of the cytotoxic payload. Empirical data from in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific ADC construct are essential for making an informed decision.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
The Superior Selectivity of Enzymatic Cleavage: A Comparative Guide to Linker Technologies in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in targeted drug delivery systems is a critical decision that profoundly impacts therapeutic efficacy and safety. While both enzymatic and pH-sensitive linkers aim to release a therapeutic payload at a specific site, enzymatic linkers offer significant advantages in terms of specificity, stability, and controlled release, ultimately leading to a wider therapeutic window.
This guide provides a comprehensive comparison of enzymatic and pH-sensitive linkers, supported by experimental data, to inform the selection of the optimal linker strategy for advanced drug delivery systems like antibody-drug conjugates (ADCs).
Introduction to Linker Technologies
Linkers are the crucial bridge between a targeting moiety (like an antibody) and a potent therapeutic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently cleave to release the drug upon reaching the target tissue or cell.[1]
-
Enzymatic Linkers: These linkers are designed to be cleaved by specific enzymes that are highly expressed in the target microenvironment, such as the lysosomes of cancer cells.[2][3] This targeted cleavage is a highly specific process, minimizing off-target drug release.
-
pH-Sensitive Linkers: These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the more acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) within cells.[4][5] Common pH-sensitive chemical groups include hydrazones and acetals.
Head-to-Head Comparison: Enzymatic vs. pH-Sensitive Linkers
The superiority of enzymatic linkers lies in their enhanced specificity and stability. While pH gradients offer a viable trigger for drug release, the subtle pH differences between blood and some tumor microenvironments can lead to premature drug release from pH-sensitive linkers.
| Feature | Enzymatic Linkers | pH-Sensitive Linkers |
| Specificity | High: Cleavage is dependent on the presence of specific enzymes (e.g., Cathepsin B, β-glucuronidase) that are overexpressed in target cells. | Moderate: Cleavage is triggered by a drop in pH, which can occur in non-target tissues or inflamed areas, leading to potential off-target toxicity. |
| Stability in Circulation | High: Generally exhibit excellent stability in plasma due to the absence or low activity of the target enzymes in the bloodstream. | Variable: Can be susceptible to hydrolysis in the bloodstream, leading to premature payload release. Stability is highly dependent on the specific chemistry of the linker. |
| Release Mechanism | Controlled and specific enzymatic reaction within the target cell, often in the lysosome. | Hydrolysis triggered by the acidic environment of endosomes and lysosomes. |
| Therapeutic Window | Wider: High specificity and stability lead to reduced off-target toxicity and improved efficacy. | Narrower: Potential for premature drug release can increase systemic toxicity and reduce the amount of drug reaching the target. |
| Examples | Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), β-glucuronide linkers. | Hydrazones, cis-aconityl, orthoesters. |
Experimental Data Summary
The following table summarizes key performance data from comparative studies of enzymatic and pH-sensitive linkers.
| Linker Type | System | Stability Metric | Result | Reference |
| Enzymatic (Val-Cit) | ADC in human plasma | % Intact ADC after 168 hours | >95% | |
| pH-Sensitive (Hydrazone) | ADC in human plasma | % Intact ADC after 168 hours | Variable, can be significantly lower depending on structure. | |
| Enzymatic (Val-Cit) | ADC in mouse plasma | Half-life | ~50 hours | |
| pH-Sensitive (Acylhydrazone) | Doxorubicin conjugate | Half-life at pH 7.0 | >2.0 hours | |
| pH-Sensitive (Acylhydrazone) | Doxorubicin conjugate | Half-life at pH 5.0 | ~2.4 minutes |
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the intracellular trafficking of an ADC and the experimental workflow for comparing linker stability.
Caption: Intracellular trafficking of an ADC leading to payload release.
Caption: Workflow for assessing and comparing ADC linker stability.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
In Vitro Enzymatic Cleavage Assay
Objective: To evaluate the susceptibility of an enzymatic linker to cleavage by a specific enzyme.
Methodology:
-
Prepare a reaction buffer appropriate for the enzyme of interest (e.g., for Cathepsin B, an acetate buffer at pH 5.0 with DTT).
-
Dissolve the ADC or a model substrate containing the enzymatic linker in the assay buffer.
-
Initiate the reaction by adding the purified enzyme (e.g., Cathepsin B).
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a protease inhibitor or by denaturing the enzyme.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of cleaved payload.
Conclusion
The choice of linker technology is paramount in the development of successful targeted drug delivery systems. Enzymatic linkers, with their superior specificity and plasma stability, offer a distinct advantage over pH-sensitive linkers. This enhanced stability translates to a lower risk of premature drug release and off-target toxicity, ultimately leading to a wider therapeutic window and more effective treatments. While pH-sensitive linkers have their applications, the data strongly supports the preferential use of enzymatic cleavage for next-generation targeted therapies where precision and safety are of utmost importance.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linkers: Benchmarking Boc-Val-Cit-PAB-PNP Against Next-Generation Technologies
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). It is the molecular bridge that connects a monoclonal antibody to a potent cytotoxic payload, and its chemical properties dictate the ADC's stability, mechanism of drug release, and ultimate therapeutic window.
The Valine-Citrulline (Val-Cit) dipeptide linker, often used in the Boc-Val-Cit-PAB-PNP construct, represents a clinically validated, second-generation technology.[1] Its success is rooted in its ability to remain stable in systemic circulation and undergo efficient cleavage by lysosomal proteases, like Cathepsin B, which are often upregulated in tumor cells.[2] This guide provides an objective comparison of this benchmark linker against the innovations of next-generation alternatives, supported by quantitative data and detailed experimental protocols.
The Benchmark: Understanding this compound
The this compound linker is a multi-component system designed for controlled, intracellular drug release.[3]
-
Boc (tert-Butyloxycarbonyl): A protecting group for the valine's amine, removed during synthesis.[4]
-
Val-Cit (Valine-Citrulline): A dipeptide specifically recognized and cleaved by Cathepsin B, an enzyme abundant in the lysosomal compartment of cells.[]
-
PAB (p-Aminobenzyloxycarbonyl): A self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, active form.
-
PNP (p-Nitrophenyl): A reactive group that facilitates the conjugation of the linker to the cytotoxic payload.
The intracellular release mechanism is a sequential process initiated upon ADC internalization.
References
Unlocking Targeted Drug Delivery: A Comparative Guide to Cathepsin B-Cleavable Peptide Linkers
For researchers, scientists, and professionals in drug development, the precise release of therapeutic agents at the target site is a paramount objective. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, has emerged as a key enzyme for triggering drug release from antibody-drug conjugates (ADCs). The effectiveness of this strategy hinges on the design of peptide linkers that are efficiently and specifically cleaved by Cathepsin B. This guide provides a comprehensive comparison of different peptide linkers, supported by experimental data and detailed protocols, to aid in the rational design of next-generation targeted therapies.
Cathepsin B's role in intracellular protein turnover and its elevated activity in various cancers make it an attractive target for prodrug activation.[1] Peptide linkers incorporated into ADCs are designed to be stable in systemic circulation and then rapidly cleaved by proteases like Cathepsin B upon internalization into target cells, releasing the cytotoxic payload.[] This mechanism enhances the therapeutic window by maximizing the effect on malignant cells while minimizing systemic toxicity.
Performance Comparison of Cathepsin B-Cleavable Peptide Linkers
The choice of peptide sequence within the linker is critical for ensuring efficient cleavage by Cathepsin B. The following tables summarize quantitative data on the cleavage of various peptide linkers, providing a basis for comparison.
Table 1: Endpoint Assay Comparing Cleavage of Different Peptide Linkers
This table illustrates the relative cleavage of different peptide linkers by Cathepsin B in an endpoint assay. The data, presented as Relative Fluorescence Units (RFU), indicates the amount of fluorophore released upon cleavage. A higher RFU value corresponds to more efficient cleavage.
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Data is representative and compiled from typical results presented in application notes.[1]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
This table presents the kinetic constants, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), for the cleavage of different peptide linkers by Cathepsin B. The catalytic efficiency (kcat/Km) is a key parameter for comparing the specificity and efficiency of an enzyme for different substrates.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
These values are illustrative and based on data from similar assays.[1]
The Valine-Citrulline (Val-Cit) dipeptide has been extensively used due to its efficient cleavage by Cathepsin B and good stability in plasma.[3] Other sequences, such as Valine-Alanine (Val-Ala) and Phenylalanine-Lysine (Phe-Lys), are also recognized and cleaved by Cathepsin B. The choice of linker can be further optimized; for instance, the inclusion of a glutamic acid residue at the N-terminus of the Val-Cit linker has been shown to modulate its specificity.
Experimental Protocols
To evaluate the cross-reactivity and cleavage efficiency of Cathepsin B on different peptide linkers, standardized experimental protocols are essential. The following are detailed methodologies for endpoint and kinetic fluorometric assays.
Protocol 1: Endpoint Assay for Screening Peptide Linker Cleavage
This protocol is suitable for the high-throughput screening of a library of peptide linkers to identify those susceptible to Cathepsin B cleavage.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin (AMC) or amino-4-trifluoromethyl coumarin (AFC)) and a quencher
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 10 mM DTT
-
96-well black microplate
Procedure:
-
Enzyme Activation: Dilute recombinant Cathepsin B to the desired concentration (e.g., 10-50 nM) in Activation Buffer. Incubate for 15 minutes at 37°C.
-
Substrate Preparation: Prepare stock solutions of the peptide linker substrates in DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.
-
Assay Setup (per well):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.
-
Negative Control Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
Blank Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Compare the fluorescence of the sample wells to the negative control to determine the extent of cleavage.
Protocol 2: Kinetic Assay for Determining Enzyme Kinetics (Km and kcat)
This protocol is designed to determine the kinetic constants for the cleavage of a peptide linker by Cathepsin B.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1.
-
Substrate Dilution: Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
Assay Setup (per well):
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and Activation Buffer.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period.
-
Data Analysis:
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizing the Process: Diagrams
To better understand the concepts and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Cathepsin B-mediated drug release from an ADC.
Caption: Generalized workflow for a Cathepsin B cleavage assay.
References
Comparative Efficacy of ADC Linker Technologies: A Guide for Researchers
The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides a comparative analysis of different ADC linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[1][2]
Cleavable linkers are designed to be stable in the systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[1][3] These triggers can include:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in tumors, can cleave specific peptide sequences within the linker (e.g., valine-citrulline).[4]
-
pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can trigger the hydrolysis of acid-labile linkers, such as hydrazones.
-
Redox environment: The high concentration of reducing agents like glutathione in the intracellular environment can cleave disulfide linkers.
A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors.
Non-cleavable linkers , such as those based on a thioether bond, are highly stable and lack a specific cleavage site. The release of the payload from these linkers relies on the complete degradation of the antibody component within the lysosome of the target cell. This results in the release of the payload still attached to the linker and the amino acid residue from the antibody. The high stability of non-cleavable linkers generally leads to a more favorable safety profile with reduced off-target toxicity. However, the resulting charged payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, offering a comparison of in vitro cytotoxicity, in vivo efficacy, and plasma stability.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | |||||
| Val-Cit (Peptide) | MMAE | CD30 | Karpas 299 | ~10 | |
| Hydrazone | Doxorubicin | CD56 | NB4 | ~50 | |
| Non-Cleavable | |||||
| Thioether (SMCC) | DM1 | HER2 | SK-BR-3 | ~20 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of ADCs is commonly evaluated in animal models bearing human tumor xenografts. Key metrics include tumor growth inhibition (TGI) and overall survival.
| Linker Type | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Cleavable | |||||
| Val-Cit (Peptide) | MMAE | CD30+ Lymphoma | 1 mg/kg | >90 | |
| Non-Cleavable | |||||
| Thioether (SMCC) | DM1 | HER2+ Breast Cancer | 3 mg/kg | ~80 |
Plasma Stability
Linker stability in plasma is a critical factor for minimizing off-target toxicity and maximizing the amount of ADC that reaches the tumor.
| Linker Type | Species | Time Point | % Intact ADC Remaining | Reference |
| Cleavable | ||||
| Val-Cit (Peptide) | Human | 7 days | >90 | |
| Hydrazone | Human | 7 days | ~50-70 | |
| Disulfide | Human | 7 days | ~60-80 | |
| Non-Cleavable | ||||
| Thioether (SMCC) | Human | 7 days | >95 |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in a complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.
Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing:
-
To measure intact ADC: Use affinity chromatography (e.g., Protein A) to capture the ADC from the plasma. Analyze the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 72-120 hours).
-
Viability Assessment: Assess the viability of both cell populations. The viability of the antigen-positive cells can be measured using a standard assay like MTT. The viability of the antigen-negative cells can be quantified by measuring the fluorescence intensity.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC efficacy.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity assay using the MTT method.
Conclusion: Selecting the Optimal Linker
The choice between cleavable and non-cleavable linkers is a critical decision in ADC design and is highly dependent on the specific therapeutic application.
-
Cleavable linkers are often preferred for treating solid tumors with heterogeneous antigen expression due to their ability to induce a bystander effect. However, careful consideration must be given to their potential for premature payload release, which can lead to off-target toxicity.
-
Non-cleavable linkers generally offer a superior safety profile due to their high plasma stability, making them a strong choice for highly potent payloads or when minimizing systemic toxicity is a primary concern. The trade-off is a potentially reduced bystander effect.
Ultimately, the optimal linker technology represents a balance between stability, efficient payload release at the target site, and the desired mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker for a given ADC candidate, paving the way for the development of safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Guide for Handling Boc-Val-Cit-PAB-PNP
For researchers, scientists, and drug development professionals, the safe and effective handling of Boc-Val-Cit-PAB-PNP is paramount to ensure both personal safety and the integrity of experimental outcomes. This ADC (Antibody-Drug Conjugate) linker is a critical component in the synthesis of targeted therapeutics, and its proper management from receipt to disposal is essential. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance.
Immediate Safety and Hazard Information
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Required for protection against splashes of solvents or the powdered compound. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving when handling the pure compound or concentrated solutions. |
| Respiratory Protection | Dust Mask or N95 Respirator | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. Use in a well-ventilated area or fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or compromised seals. The compound should be stored under specific conditions to maintain its stability and reactivity.
| Storage Condition | Temperature | Duration (Typical) | Additional Notes |
| Long-term (Powder) | -20°C or -80°C | 6 months to 3 years | Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Short-term (In solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents.[1][2] |
Reconstitution Protocol
Reconstituting the lyophilized peptide requires careful attention to sterile and anhydrous techniques to avoid contamination and degradation.
-
Equilibration: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from introducing moisture, which can hydrolyze the reactive PNP ester.
-
Solvent Selection: Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to preserve the reactivity of the PNP ester.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: For repeated use, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and maintain consistent reactivity.
Experimental Workflow for Conjugation
The following diagram outlines the general workflow for using this compound in a typical antibody conjugation experiment.
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance. Unused or expired compound, as well as waste solutions, should be treated as hazardous chemical waste.
Waste Categorization and Collection
| Waste Type | Collection Procedure |
| Unused/Expired Solid | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Materials | Dispose of items such as gloves, pipette tips, and vials in a designated hazardous waste container. |
| Aqueous/Solvent Waste | Collect all liquid waste containing the compound in a labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain. |
Deactivation of Reactive Waste
For liquid waste containing the p-nitrophenyl ester, a deactivation step can be performed to reduce its reactivity before collection. This involves hydrolysis of the ester.
Hydrolysis Protocol for PNP-Ester Waste
-
Preparation: In a designated fume hood, place the liquid waste in a suitable container.
-
Hydrolysis: Slowly add a 1 M solution of sodium hydroxide (NaOH) while stirring. The appearance of a yellow color indicates the formation of the p-nitrophenolate ion.
-
Completion: Continue stirring at room temperature for several hours to ensure complete hydrolysis.
-
Neutralization: Carefully neutralize the solution by adding a suitable acid (e.g., 1 M HCl) dropwise while monitoring the pH until it is neutral (pH ~7).
-
Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container.
Logical Flow for Waste Disposal
The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their valuable research. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations regarding chemical handling and waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
